molecular formula C7H12O6 B3275878 diethyl 2,2-dihydroxypropanedioate CAS No. 631-23-2

diethyl 2,2-dihydroxypropanedioate

Cat. No.: B3275878
CAS No.: 631-23-2
M. Wt: 192.17 g/mol
InChI Key: UEMWMDIHEZJHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2,2-dihydroxypropanedioate (CAS 631-23-2), with the molecular formula C7H12O6 and a molecular weight of 192.17 g/mol, is a diester derivative of propanedioic acid (malonic acid) specifically functionalized with hydroxyl groups . This compound is a significant building block in organic synthesis, belonging to the class of dihydroxy malonic acid esters. Its structure, featuring both ester and hydroxyl functionalities, makes it a versatile intermediate for constructing complex molecular architectures in medicinal and synthetic chemistry. Researchers value this compound for its role in developing more complex chemical entities, including potential intermediates for pharmaceuticals and specialty chemicals. The related dimethyl ester analog is documented in synthetic literature, demonstrating the utility of this compound class in multi-step organic syntheses with various documented synthesis routes . As a highly functionalized synthon, it offers researchers multiple reactive sites for selective chemical transformations. This compound is provided For Research Use Only (RUO). It is strictly intended for laboratory research and chemical synthesis purposes and is not certified for human or veterinary diagnostic, therapeutic, or any other consumer use. Researchers should handle all chemicals with appropriate safety precautions and refer to the specific material safety data sheet (MSDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2,2-dihydroxypropanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O6/c1-3-12-5(8)7(10,11)6(9)13-4-2/h10-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMWMDIHEZJHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201283877
Record name 1,3-Diethyl 2,2-dihydroxypropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

631-23-2
Record name 1,3-Diethyl 2,2-dihydroxypropanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=631-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Diethyl 2,2-dihydroxypropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201283877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl 2,2-dihydroxypropanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Diethyl 2,2-dihydroxypropanedioate, the hydrate form of Diethyl oxomalonate. This compound serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and other complex molecular architectures relevant to drug discovery and development.

Core Synthesis Pathways and Quantitative Data

Several methods have been established for the synthesis of this compound. The choice of pathway often depends on the desired scale, available starting materials, and tolerance for hazardous reagents. The following table summarizes the most common synthetic routes with their respective yields and key reaction parameters.

Synthesis PathwayStarting MaterialKey ReagentsReported YieldKey Advantages/Disadvantages
Oxidation with Sodium Chlorite Diethyl malonateSodium chlorite (NaClO₂), Acetic acid97%[1]High yield, uses a common starting material.
Ozonolysis Diethyl ethylidenemalonateOzone (O₃), Dichloromethane, Triphenylphosphine62%[2]Neutral reaction conditions. Requires specialized ozone generation equipment.[1]
Nitrosation followed by Oxidation Diethyl malonateSodium nitrite, Acetic acid, then Dinitrogen tetroxide (N₂O₄)90% (crude)[1][3]High crude yield. N₂O₄ is highly toxic and corrosive.
Oxidation with Selenium Dioxide Diethyl malonateSelenium dioxide (SeO₂)23%[3]Low yield, making it less favorable.[3]
Photooxidation of Enamine Enamine of Diethyl malonateOxygen (O₂)Quantitative[1]High yield under specific conditions.

Experimental Protocols

Below are detailed experimental methodologies for the key synthesis pathways.

Oxidation of Diethyl Malonate with Sodium Chlorite

This method is highly efficient and utilizes readily available reagents.[1]

Procedure:

  • In a suitable reaction vessel, prepare a solution of aqueous sodium chlorite (NaClO₂).

  • Adjust the pH of the solution to 4.4 by the addition of acetic acid.[1]

  • Slowly add diethyl malonate to the stirred solution.

  • Maintain the reaction temperature and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield diethyl oxomalonate.

  • The product will spontaneously form the crystalline dihydrate upon exposure to atmospheric moisture.[1]

Ozonolysis of Diethyl Ethylidenemalonate

This pathway involves the synthesis of an intermediate, diethyl ethylidenemalonate, followed by ozonolysis.

Part A: Synthesis of Diethyl Ethylidenemalonate [4]

  • In a 1-liter three-necked flask equipped with a thermometer and a reflux condenser, combine 60 g of paraldehyde and 100 ml of acetic anhydride.

  • Slowly heat the mixture to 125°C to initiate gentle refluxing.

  • Add 100 g of diethyl malonate in 15-ml portions every 30 minutes. The temperature will gradually drop to about 100°C.

  • After the addition is complete, continue to heat under reflux for 4 hours.

  • Distill the reaction mixture until the vapor temperature reaches 140°C.

  • Fractionally distill the residue to obtain diethyl ethylidenemalonate (boiling point 102–106°C at 10 mm Hg). The expected yield is 68–77%.[4]

Part B: Ozonolysis to Diethyl Oxomalonate [2]

  • Dissolve 10 g (0.0537 mol) of diethyl ethylidenemalonate in 100 mL of dried dichloromethane in a flask equipped for ozonolysis.

  • Cool the solution to -78°C and pass a stream of ozone through the solution for 2 hours.

  • Once the ozonolysis is complete (indicated by a persistent blue color), purge the solution with oxygen to remove excess ozone.

  • Add a solution of 14.1 g (0.0537 mol) of triphenylphosphine in 50 mL of dichloromethane to the cold reaction mixture to reduce the ozonide.

  • Allow the mixture to warm to room temperature.

  • Remove the solvent by evaporation.

  • The crude product is then purified by distillation from phosphorus pentoxide to yield diethyl oxomalonate. The reported yield is 62%.[2] The product will hydrate upon exposure to air.

Nitrosation of Diethyl Malonate and Subsequent Oxidation

This classical two-step approach first generates diethyl isonitrosomalonate, which is then oxidized.

Part A: Synthesis of Diethyl Isonitrosomalonate [5]

  • Place 50 g (0.312 mole) of diethyl malonate in a 500-ml three-necked flask equipped with a mechanical stirrer and thermometer.

  • Cool the flask in an ice bath and add a mixture of 57 ml of glacial acetic acid and 81 ml of water with stirring.

  • Maintaining the temperature at approximately 5°C, add a total of 65 g (0.944 mole) of sodium nitrite in portions over 1.5 hours.

  • After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then fall.

  • Transfer the reaction mixture to a separatory funnel and extract with two 50-ml portions of ether.

  • The combined ethereal solution of diethyl isonitrosomalonate is used directly in the next step.

Part B: Oxidation to Diethyl Oxomalonate Note: This step involves the use of highly toxic and corrosive dinitrogen tetroxide (N₂O₄) and should be performed with extreme caution in a well-ventilated fume hood with appropriate safety measures.

  • The ethereal solution of diethyl isonitrosomalonate is treated with dinitrogen tetroxide.[1][3]

  • The reaction is typically carried out at low temperatures.

  • Upon completion of the oxidation, the reaction mixture is carefully worked up to isolate the diethyl oxomalonate.

  • The product is obtained as an oil which crystallizes into the dihydrate form in the presence of water.[1][3] A modified version of this synthesis has been reported to yield 90% crude product.[1][3]

Synthesis Pathway Diagrams

The following diagrams illustrate the core chemical transformations in the described synthesis pathways.

Synthesis_Pathway_1 diethyl_malonate Diethyl Malonate product This compound diethyl_malonate->product  NaClO₂, Acetic Acid (pH 4.4)  

Diagram 1: Oxidation with Sodium Chlorite

Synthesis_Pathway_2 diethyl_malonate Diethyl Malonate intermediate Diethyl Ethylidenemalonate diethyl_malonate->intermediate  Paraldehyde, Acetic Anhydride   product This compound intermediate->product  1. O₃, CH₂Cl₂, -78°C  2. PPh₃  

Diagram 2: Ozonolysis Pathway

Synthesis_Pathway_3 diethyl_malonate Diethyl Malonate intermediate Diethyl Isonitrosomalonate diethyl_malonate->intermediate  NaNO₂, Acetic Acid   product This compound intermediate->product  N₂O₄  

Diagram 3: Nitrosation and Oxidation Pathway

References

An In-depth Technical Guide to Diethyl 2,2-dihydroxypropanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-dihydroxypropanedioate, also known as diethyl mesoxalate hydrate or diethyl dihydroxy malonate, is a geminal diol that exists in equilibrium with its keto form, diethyl ketomalonate (diethyl mesoxalate). The presence of two hydroxyl groups on a single carbon atom makes it a subject of interest in studies of chemical equilibria and as a reactive intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical identity, properties, and the experimental context of its corresponding keto-ester, which is the commercially available and more stable form.

Chemical Identity and Structure

This compound is the hydrated form of diethyl ketomalonate. The anhydrous keto-ester readily converts to the crystalline dihydrate in the presence of water or humid air.

  • Systematic Name: this compound

  • Common Names: Diethyl mesoxalate hydrate, Diethyl dihydroxymalonate

  • CAS Number: While the anhydrous form, diethyl ketomalonate, has the CAS number 609-09-6 , a specific CAS number for the hydrated form is not consistently reported in major chemical databases.[1] It is often referred to as the hydrate of CAS 609-09-6.

  • Molecular Formula: C₇H₁₂O₆

  • Molecular Weight: 192.17 g/mol

The chemical structures of both the keto and gem-diol forms are illustrated below. The equilibrium between these two forms is a key aspect of the chemistry of this compound.

Chemical Structure of this compound

Caption: Structure of this compound.

Physicochemical Properties

Quantitative data primarily exists for the anhydrous form, diethyl ketomalonate. The properties of the dihydrate are less well-documented, with its most notable characteristic being its crystalline nature.

PropertyDiethyl ketomalonate (Anhydrous)This compound (Hydrate)
Appearance Clear, colorless to yellowish-green liquid[2][3]White crystalline solid[2]
CAS Number 609-09-6[1]Not consistently assigned
Molecular Formula C₇H₁₀O₅C₇H₁₂O₆
Molecular Weight 174.15 g/mol [4]192.17 g/mol
Boiling Point 208-210 °C at 760 mmHg[2]Decomposes upon heating
Melting Point -30 °C[2]Not definitively reported
Density 1.142 g/mL at 25 °C[2]Data not available
Refractive Index (n²⁰/D) 1.415[2]Data not available
Solubility Soluble in ethanol, diethyl ether, and chloroform.[2] Highly soluble in water.[2]Soluble in water

Experimental Protocols

The preparation of this compound is achieved through the hydration of its anhydrous counterpart, diethyl ketomalonate. The following sections detail the synthesis of the precursor and its subsequent conversion to the dihydrate.

Synthesis of Diethyl Ketomalonate

Several synthetic routes to diethyl ketomalonate have been reported. A common laboratory-scale method involves the oxidation of diethyl malonate.

Method 1: Oxidation of Diethyl Malonate

A recent patent describes the oxidation of diethyl malonate using an aqueous solution of sodium chlorite (NaClO₂) at a controlled pH.[2]

  • Reactants: Diethyl malonate, sodium chlorite, an appropriate buffer to maintain pH 4.4.

  • Procedure:

    • Diethyl malonate is dissolved in a suitable solvent.

    • An aqueous solution of sodium chlorite is added gradually while maintaining the temperature and pH of the reaction mixture.

    • The reaction is monitored for the disappearance of the starting material.

    • Upon completion, the organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield diethyl ketomalonate.

  • Yield: This method has been reported to produce yields of up to 97%.[2]

Method 2: Ozonolysis

Ozonolysis of diethyl ethylidenemalonate is another route, though it is more suitable for smaller laboratory scales due to the hazards associated with ozone.[2]

  • Reactants: Diethyl ethylidenemalonate, ozone, a suitable solvent.

  • Procedure:

    • Diethyl ethylidenemalonate is dissolved in an appropriate solvent and cooled to a low temperature (e.g., -78 °C).

    • A stream of ozone is passed through the solution until the reaction is complete.

    • The reaction mixture is then worked up to isolate the diethyl ketomalonate.

Preparation of this compound (Hydrate)

The conversion of diethyl ketomalonate to its dihydrate is a spontaneous process that occurs upon exposure to water.

  • Reactants: Diethyl ketomalonate, water.

  • Procedure:

    • Diethyl ketomalonate (a greenish-yellow oil) is exposed to humid air or a small amount of water.[2]

    • The oil will spontaneously react with water and crystallize to form white prisms of this compound.[2]

    • The resulting crystals can be collected by filtration. For purification, recrystallization from a suitable solvent system can be explored, although the stability of the hydrate in various organic solvents should be considered.

Signaling Pathways and Logical Relationships

The relationship between diethyl ketomalonate and its hydrate is a simple chemical equilibrium. This can be visualized as a reversible reaction.

G keto Diethyl Ketomalonate (Anhydrous Liquid) hydrate This compound (Crystalline Hydrate) keto->hydrate + H2O hydrate->keto - H2O (heating/drying)

Caption: Equilibrium between Diethyl Ketomalonate and its Hydrate.

Conclusion

This compound is the crystalline hydrate of the commercially available liquid, diethyl ketomalonate. While the anhydrous form is well-characterized with extensive data on its physical properties and synthesis, the dihydrate is primarily noted for its spontaneous formation in the presence of water. For researchers and professionals in drug development, understanding the equilibrium between these two forms is crucial, as the reactivity of the central carbonyl group in the keto form is key to its utility as a synthetic building block. The protocols outlined in this guide provide a basis for the preparation and handling of this versatile compound. Further research to fully characterize the physicochemical properties of the isolated dihydrate would be a valuable addition to the scientific literature.

References

Spectroscopic Profile of Diethyl 2,2-Dihydroxypropanedioate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl 2,2-dihydroxypropanedioate, the hydrated form of diethyl 2-oxopropanedioate (also known as diethyl ketomalonate). This geminal diol is a key intermediate in various organic syntheses and its characterization is crucial for reaction monitoring and quality control. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. It is important to note that this compound exists in equilibrium with its anhydrous keto-form, diethyl 2-oxopropanedioate. The presence of water or protic solvents will favor the formation of the dihydroxy compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.41Quartet4H-OCH₂CH₃
1.40Triplet6H-OCH₂CH₃

¹³C NMR:

Chemical Shift (δ) ppmAssignment
~168C=O (Ester)
~90C(OH)₂
~62-OCH₂CH₃
~14-OCH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of hydroxyl and ester functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (gem-diol)
2980-2850MediumC-H stretch (aliphatic)
1750-1735StrongC=O stretch (ester)
1250-1000StrongC-O stretch
Mass Spectrometry (MS)

The mass spectrum of the anhydrous form, diethyl 2-oxopropanedioate, provides key fragmentation patterns that are useful for identification. The molecular ion of the hydrate is generally not observed due to facile loss of water.

Electron Ionization (EI-MS) of Diethyl 2-oxopropanedioate:

m/zRelative Intensity (%)Assignment
174Low[M]⁺ (Molecular Ion)
129Moderate[M - OEt]⁺
101Moderate[M - COOEt]⁺
74High[EtOOC]⁺
29Very High[CH₂CH₃]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented. These should be adapted and optimized for the specific instrumentation and sample available.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical, as protic solvents will favor the hydrate form.

Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Liquid Film: If the sample is a viscous liquid, a thin film can be prepared between two KBr or NaCl plates.

  • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place in a solution cell.

  • ATR: Place a small amount of the sample directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the empty sample holder (or solvent) should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

  • Direct Infusion: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse directly into the ion source.

  • Gas Chromatography (GC-MS): Inject a solution of the sample onto a GC column to separate it from impurities before introduction into the mass spectrometer. This method will likely analyze the more volatile anhydrous form.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Data Acquisition:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 20-200.

  • Scan Speed: 1 scan/second.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Film/Solution/ATR Thin Film/Solution Prep or ATR Sample->Film/Solution/ATR MS MS Sample->MS Direct Infusion or GC Inlet NMR NMR Dissolution->NMR IR IR Film/Solution/ATR->IR NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for the spectroscopic characterization of this compound.

A Technical Guide to Diethyl 2,2-Dihydroxypropanedioate: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of diethyl 2,2-dihydroxypropanedioate, a valuable reagent in organic synthesis. This document elucidates its commercial availability, synthesis protocols, and key applications, with a focus on providing practical information for laboratory use. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided.

Chemical Identity and Commercial Availability

This compound is the hydrate of diethyl ketomalonate (also known as diethyl oxomalonate). The anhydrous form exists as a yellow to greenish oil, which readily reacts with atmospheric moisture to form the stable, white crystalline hydrate.[1] It is crucial for researchers to recognize that while they may be purchasing the keto form, the compound will likely exist as the hydrate under standard laboratory conditions.

Several major chemical suppliers offer diethyl ketomalonate, which, as noted, is the precursor to the dihydroxy compound. The product is typically sold as the anhydrous liquid.

Table 1: Commercial Suppliers of Diethyl Ketomalonate

SupplierProduct NamePurityAvailable QuantitiesCAS Number
Sigma-AldrichDiethyl ketomalonate≥95%5 g, 25 g, 100 g609-09-6[2][3]
Thermo Fisher ScientificDiethyl ketomalonate95%5 g, 25 g609-09-6[4]
Chem-ImpexDiethyl ketomalonate≥98% (GC)Custom Quantities609-09-6[5]
CP Lab SafetyDiethyl ketomalonatemin 95%100 g609-09-6[6]
MolbaseDiethyl ketomalonate hydrate98%10gNot specified

Physicochemical Properties

The distinct physical properties of the anhydrous and hydrated forms are important for handling and characterization.

Table 2: Physicochemical Properties of Diethyl Ketomalonate and its Hydrate

PropertyDiethyl Ketomalonate (Anhydrous)This compound (Hydrate)Reference
Appearance Clear colorless to yellowish-green liquidWhite crystalline solid[1][5]
Molecular Formula C₇H₁₀O₅C₇H₁₂O₆[5]
Molecular Weight 174.15 g/mol 192.17 g/mol [5]
Boiling Point 208-210 °CDecomposes[1][2]
Density 1.142 g/mL at 25 °CNot available[1][2]
Refractive Index n20/D 1.415Not applicable[2]
Solubility Soluble in ethanol, diethyl ether, chloroform. Limited solubility in water.Soluble in water[1][7]

Synthesis Protocols

The synthesis of this compound is achieved through the oxidation of diethyl malonate, followed by hydration. Several methods have been reported, with a recent patent highlighting a high-yield approach using sodium chlorite.

Synthesis via Oxidation with Sodium Chlorite

A modern and efficient method for the preparation of diethyl ketomalonate, which readily hydrates, involves the oxidation of diethyl malonate with sodium chlorite.[8]

Experimental Protocol:

  • To a 100 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 49.6 g (0.137 mole) of a 25% sodium chlorite aqueous solution.

  • Slowly add 2.6 mL (0.046 mole) of acetic acid. The pH of the reaction system should be approximately 4.4.

  • Under vigorous stirring, slowly add 10 g (0.062 mole) of diethyl malonate.

  • Maintain the reaction temperature between 25-30 °C.

  • After the reaction is complete (monitored by GC or TLC), the organic layer is separated.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield diethyl ketomalonate as an oil.

  • The oil will spontaneously crystallize to the white, solid hydrate upon standing in the presence of atmospheric moisture.[1]

Synthesis via Ozonolysis

An alternative laboratory-scale synthesis involves the ozonolysis of diethyl methylidenemalonate.[9]

Experimental Protocol:

  • Dissolve 258 g of diethyl methylidenemalonate in 1 liter of methanol.

  • Cool the solution and subject it to ozonolysis until the starting material is consumed.

  • After the reaction, add 5 g of 10% Pd-on-C as a hydrogenation catalyst in 200 ml of methanol.

  • Hydrogenate the mixture.

  • Work up the reaction mixture and concentrate under vacuum to obtain diethyl ketomalonate.

Key Applications and Experimental Workflows

Diethyl ketomalonate is a versatile building block in organic synthesis, primarily due to the electrophilicity of its central carbonyl group.[1] It participates in a variety of reactions to form complex molecules.

Diels-Alder Reactions

Diethyl ketomalonate is a highly reactive dienophile in Diels-Alder reactions, enabling the synthesis of highly functionalized cyclic systems.

Diels_Alder_Reaction Diene Diene TransitionState [4+2] Cycloaddition Transition State Diene->TransitionState DKM Diethyl Ketomalonate (Dienophile) DKM->TransitionState Cycloadduct Functionalized Cyclohexene Derivative TransitionState->Cycloadduct Formation of new σ-bonds

Caption: Diels-Alder reaction with diethyl ketomalonate.

Aldol Addition Reactions

The activated carbonyl group of diethyl ketomalonate readily undergoes aldol-type additions with enolates or enamines.[1]

Aldol_Addition cluster_reactants Reactants cluster_product Product Enolate Enolate or Enamine AldolAdduct α-Hydroxy-γ-keto Diester Enolate->AldolAdduct Nucleophilic Attack DKM Diethyl Ketomalonate DKM->AldolAdduct Baylis_Hillman_Reaction cluster_workflow Reaction Workflow start Start step1 Mix Diethyl Ketomalonate, Activated Alkene, and Catalyst (e.g., DABCO) start->step1 step2 Nucleophilic addition of catalyst to alkene step1->step2 step3 Addition of enolate to Diethyl Ketomalonate step2->step3 step4 Proton transfer and catalyst elimination step3->step4 end Multifunctional Product step4->end

References

An In-depth Technical Guide on the Stability and Storage of Diethyl 2,2-dihydroxypropanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Diethyl 2,2-dihydroxypropanedioate. Based on established principles of chemical stability for gem-diols and crystalline hydrates, this document outlines the intrinsic chemical properties, probable degradation pathways, and best practices for handling and storage to ensure the compound's integrity. While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, this guide infers its stability profile from analogous compounds and general chemical principles. Methodologies for stability assessment are also discussed to guide researchers in establishing in-house stability protocols.

Introduction

This compound, also known as diethyl dihydroxymalonate or the hydrate of diethyl oxomalonate, is a gem-diol of significant interest in organic synthesis. Its utility as a precursor and intermediate necessitates a thorough understanding of its stability profile to ensure the reliability and reproducibility of experimental outcomes. This guide aims to provide a detailed technical overview of the factors influencing the stability of this compound and to propose optimal storage and handling conditions.

The stability of a chemical compound, particularly in the solid state, is influenced by a multitude of factors including temperature, humidity, light, and intrinsic molecular properties. For this compound, its nature as a crystalline hydrate introduces specific stability considerations, primarily related to dehydration and hydrolysis.

Chemical and Physical Properties

A summary of the relevant chemical and physical properties of this compound and its anhydrous form, Diethyl Oxomalonate, is presented in Table 1.

PropertyThis compound (Hydrate)Diethyl Oxomalonate (Anhydrous)Data Source
Synonyms Diethyl dihydroxymalonate, Diethyl mesoxalate hydrateDiethyl ketomalonate, Diethyl mesoxalateInferred from Chemical Databases
Molecular Formula C₇H₁₂O₆C₇H₁₀O₅Inferred from Structure
Molecular Weight 192.17 g/mol 174.15 g/mol Inferred from Structure
Appearance White crystalline solidColorless to pale yellow liquidInferred from Chemical Databases
Water Solubility SolubleReacts with waterInferred from Chemical Databases

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its gem-diol structure and the presence of ester functional groups.

Intrinsic Stability of the Gem-Diol

Gem-diols are often transient intermediates in the hydration of carbonyl compounds. However, their stability is significantly enhanced by the presence of electron-withdrawing groups on the same carbon atom. In this compound, the two diethyl ester groups exert a strong electron-withdrawing effect, which stabilizes the gem-diol moiety, making it isolable as a crystalline solid.

Potential Degradation Pathways

Two primary degradation pathways are proposed for this compound: dehydration and hydrolysis.

  • Dehydration: As a hydrate, the compound can lose water upon heating or exposure to low humidity environments, reverting to the anhydrous liquid, Diethyl Oxomalonate. This is a reversible process, with the anhydrous form readily taking up atmospheric moisture to reform the hydrate.

  • Hydrolysis: The ester functional groups are susceptible to hydrolysis, particularly in the presence of acid or base, or at elevated temperatures. This would lead to the formation of ethanol and 2,2-dihydroxypropanoic acid (tartronic acid) or its subsequent decomposition products.

The following diagram illustrates the logical relationship between this compound and its potential degradation routes.

G Figure 1: Potential Degradation Pathways A This compound (Crystalline Solid) B Diethyl Oxomalonate (Anhydrous Liquid) A->B Dehydration (Heat, Low Humidity) C Ethanol + 2,2-Dihydroxypropanoic Acid A->C Hydrolysis (Acid/Base, Heat) B->A Hydration (Moisture) G Figure 2: Storage and Handling Workflow A Receive Compound B Store in tightly sealed, light-resistant container A->B C Place in refrigerated (2-8°C) and desiccated environment B->C D For use, allow to equilibrate to room temperature in a desiccator C->D Dispensing E Weigh quickly and reseal container promptly D->E F Return to recommended storage conditions E->F G Figure 3: Forced Degradation Study Workflow A Prepare Samples of This compound B Expose to Stress Conditions (Heat, Humidity, Light, pH) A->B C Collect Samples at Pre-defined Time Points B->C D Analyze using Stability-Indicating Method (e.g., HPLC) C->D E Identify and Quantify Degradation Products D->E F Determine Degradation Pathway and Rate E->F

A Technical Guide to the Reactivity of Diethyl 2,2-Dihydroxypropanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-dihydroxypropanedioate, also known by several synonyms including diethyl ketomalonate hydrate, diethyl mesoxalate hydrate, and diethyl dihydroxymalonate, is a versatile gem-diol that serves as a valuable building block in organic synthesis. Its reactivity is centered around the electrophilic nature of the central carbonyl group in its anhydrous form, diethyl oxomalonate, with which it exists in equilibrium. This technical guide provides an in-depth overview of the known reactions of this compound, presenting key quantitative data, detailed experimental protocols for significant transformations, and visual representations of reaction pathways.

Core Reactions and Mechanistic Overviews

This compound readily undergoes a variety of chemical transformations, making it a key intermediate in the synthesis of diverse molecular architectures, including complex heterocyclic systems. The primary modes of reactivity involve nucleophilic additions to the central carbonyl carbon, cycloaddition reactions where it acts as a dienophile or enophile, and condensations with various nucleophiles.

Key Reactions of this compound

This section details the primary classes of reactions involving this compound, providing specific examples and experimental insights where available in the surveyed literature.

Aldol Addition Reactions

Diethyl oxomalonate, the anhydrous form of the title compound, readily participates in aldol-type reactions with enolates or their equivalents. A notable example is its reaction with the morpholine enamine of 3-pentanone, which yields an α-hydroxy-γ-ketodiester.[1] This intermediate can be further cyclized to a substituted butenolide.[1]

Experimental Protocol: Aldol Addition with Morpholine Enamine of 3-Pentanone

To a solution of the morpholine enamine of 3-pentanone in a suitable aprotic solvent such as anhydrous diethyl ether or tetrahydrofuran, a solution of diethyl oxomalonate is added dropwise at a controlled temperature, typically ranging from 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude α-hydroxy-γ-ketodiester can be purified by column chromatography on silica gel.

Logical Relationship of Aldol Addition and Subsequent Cyclization

Aldol_Cyclization Diethyl Oxomalonate Diethyl Oxomalonate α-Hydroxy-γ-ketodiester α-Hydroxy-γ-ketodiester Diethyl Oxomalonate->α-Hydroxy-γ-ketodiester Aldol Addition 3-Pentanone Morpholine Enamine 3-Pentanone Morpholine Enamine 3-Pentanone Morpholine Enamine->α-Hydroxy-γ-ketodiester Substituted Butenolide Substituted Butenolide α-Hydroxy-γ-ketodiester->Substituted Butenolide P₂O₅ / MeSO₃H Baylis_Hillman Activated Alkene Activated Alkene Zwitterionic Enolate Zwitterionic Enolate Activated Alkene->Zwitterionic Enolate + DABCO DABCO DABCO DABCO->Zwitterionic Enolate Adduct Adduct Zwitterionic Enolate->Adduct + Diethyl Oxomalonate Diethyl Oxomalonate Diethyl Oxomalonate Diethyl Oxomalonate->Adduct Proton Transfer Proton Transfer Adduct->Proton Transfer Baylis-Hillman Product Baylis-Hillman Product Proton Transfer->Baylis-Hillman Product - DABCO Diels_Alder_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Mix Diethyl Oxomalonate and Isoprene Solvent Add Solvent (optional) Reactants->Solvent Stirring Stir at RT or Heat Solvent->Stirring Monitoring Monitor by TLC/GC Stirring->Monitoring Evaporation Remove Solvent and Excess Diene Monitoring->Evaporation Reaction Complete Purification Purify by Column Chromatography Evaporation->Purification Dihydropyran Diester Dihydropyran Diester Purification->Dihydropyran Diester

References

An In-depth Technical Guide to Diethyl 2,2-dihydroxypropanedioate Hydrate and its Anhydrous Form, Diethyl 2-oxopropanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-oxopropanedioate, also known as diethyl ketomalonate, is a reactive α-keto ester of significant interest in organic synthesis and as a potential building block in drug development. In the presence of water, it readily forms its hydrate, diethyl 2,2-dihydroxypropanedioate, a gem-diol. This technical guide provides a comprehensive overview of the chemical and physical properties of both the anhydrous ketone and its hydrated form, detailing the equilibrium between them. This document summarizes available quantitative data, outlines relevant experimental protocols for their characterization and synthesis, and presents visualizations of their chemical relationship and experimental workflows.

Introduction

The interconversion between a ketone and its corresponding gem-diol is a fundamental reaction in organic chemistry. For α-keto esters such as diethyl 2-oxopropanedioate, the presence of two electron-withdrawing ester groups significantly influences the position of this equilibrium, favoring the hydrated form to a greater extent than in simple ketones. Understanding the distinct properties of both the anhydrous and hydrated forms is crucial for their application in research and development, particularly in pharmaceutical sciences where the presence of water can impact stability, solubility, and reactivity.

This guide serves as a technical resource for professionals working with diethyl 2-oxopropanedioate and its hydrate, providing a comparative analysis of their properties and the methodologies used to study them.

Chemical and Physical Properties

A summary of the key chemical and physical properties of diethyl 2-oxopropanedioate (anhydrous form) and this compound (hydrate form) is presented in Table 1. The data has been compiled from various chemical databases and literature sources.

Table 1: Comparative Physicochemical Properties

PropertyDiethyl 2-oxopropanedioate (Anhydrous)This compound (Hydrate)
Synonyms Diethyl ketomalonate, Diethyl mesoxalateDiethyl 2-oxomalonate hydrate, Diethyl ketomalonate monohydrate
CAS Number 609-09-6133318-40-8
Molecular Formula C₇H₁₀O₅C₇H₁₂O₆
Molecular Weight 174.15 g/mol 192.17 g/mol
Appearance Colorless to pale yellow liquidWhite crystalline solid
Boiling Point 208-210 °CDecomposes upon heating
Density 1.142 g/mL at 25 °CData not available
Refractive Index n20/D 1.415Data not available
Solubility in water Limited solubility, reacts to form hydrateSoluble

The Hydration Equilibrium

The reversible reaction between diethyl 2-oxopropanedioate and water to form this compound is a dynamic equilibrium. The position of this equilibrium is described by the hydration equilibrium constant (Khyd).

anhydrous Diethyl 2-oxopropanedioate (Anhydrous) hydrate This compound (Hydrate) anhydrous->hydrate k_hyd hydrate->anhydrous k_dehyd water H₂O cluster_synthesis Synthesis of Anhydrous Form Diethyl Malonate Diethyl Malonate Oxidation\n(e.g., N₂O₄, SeO₂) Oxidation (e.g., N₂O₄, SeO₂) Diethyl Malonate->Oxidation\n(e.g., N₂O₄, SeO₂) Diethyl 2-oxopropanedioate\n(Crude) Diethyl 2-oxopropanedioate (Crude) Oxidation\n(e.g., N₂O₄, SeO₂)->Diethyl 2-oxopropanedioate\n(Crude) Purification\n(Distillation) Purification (Distillation) Diethyl 2-oxopropanedioate\n(Crude)->Purification\n(Distillation) Pure Diethyl 2-oxopropanedioate Pure Diethyl 2-oxopropanedioate Purification\n(Distillation)->Pure Diethyl 2-oxopropanedioate cluster_nmr NMR Analysis of Hydration Equilibrium Sample Preparation\n(Anhydrous form in D₂O) Sample Preparation (Anhydrous form in D₂O) NMR Spectrometer NMR Spectrometer Sample Preparation\n(Anhydrous form in D₂O)->NMR Spectrometer ¹H and ¹³C NMR Spectra Acquisition ¹H and ¹³C NMR Spectra Acquisition NMR Spectrometer->¹H and ¹³C NMR Spectra Acquisition Signal Integration\n(Anhydrous vs. Hydrate) Signal Integration (Anhydrous vs. Hydrate) ¹H and ¹³C NMR Spectra Acquisition->Signal Integration\n(Anhydrous vs. Hydrate) Calculation of K_hyd Calculation of K_hyd Signal Integration\n(Anhydrous vs. Hydrate)->Calculation of K_hyd

Theoretical Studies on Diethyl 2,2-Dihydroxypropanedioate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2,2-dihydroxypropanedioate, the hydrated form of diethyl ketomalonate, represents a notable example of a stable geminal diol. This stability is conferred by the presence of two electron-withdrawing ethyl ester groups on the same carbon atom. This technical guide provides a comprehensive overview of the theoretical and practical aspects of this compound, including its synthesis, structural features, and the theoretical principles governing its stability. While direct computational studies on this specific molecule are scarce in publicly available literature, this guide draws upon theoretical analyses of analogous structures to provide a robust understanding of its molecular properties. This information is of value to researchers in synthetic chemistry, materials science, and drug development who may utilize this or similar structures as building blocks or intermediates.

Introduction

Geminal diols (gem-diols) are organic compounds featuring two hydroxyl groups attached to the same carbon atom. Generally, they are considered unstable intermediates in the hydration of aldehydes and ketones, readily eliminating a water molecule to revert to the carbonyl compound. However, the presence of strong electron-withdrawing substituents on the gem-diol-bearing carbon can significantly stabilize this functional group. This compound is a prime example of such a stable gem-diol, where the two ethyl ester groups effectively delocalize electron density, favoring the hydrated form. It is the crystalline hydrate of diethyl ketomalonate (also known as diethyl mesoxalate), a greenish-yellow oil that spontaneously crystallizes into the dihydrate upon exposure to moisture.[1] Understanding the theoretical underpinnings of this stability, along with practical synthetic protocols, is crucial for its application in further chemical synthesis.

Molecular Structure and Theoretical Stability

The stability of this compound can be attributed to the inductive effect of the adjacent ester functionalities. This section discusses the theoretical basis for this stability, drawing parallels from computational studies on related molecules.

Structural Representation

The molecular structure of this compound is characterized by a central carbon atom bonded to two hydroxyl groups and two ethoxycarbonyl groups.

Figure 1: 2D Structure of this compound.

Factors Influencing Gem-Diol Stability

The equilibrium between a carbonyl compound and its corresponding gem-diol is significantly influenced by the electronic nature of the substituents on the carbonyl carbon.[2][3][4]

FactorEffect on Gem-Diol StabilityRationaleExample
Electron-Withdrawing Groups (e.g., -COOR, -CX3) IncreaseDestabilize the partial positive charge on the carbonyl carbon, making nucleophilic attack by water more favorable. Stabilize the gem-diol through inductive effects.Chloral Hydrate, this compound
Electron-Donating Groups (e.g., -CH3, -R) DecreaseStabilize the partial positive charge on the carbonyl carbon, making nucleophilic attack less favorable.Acetone
Steric Hindrance DecreaseBulky groups around the carbonyl carbon can hinder the approach of water molecules.Di-tert-butyl ketone
Intramolecular Hydrogen Bonding IncreaseCan stabilize the gem-diol structure if suitable hydrogen bond donors and acceptors are present.Ninhydrin Hydrate

In the case of this compound, the two ethyl ester groups act as potent electron-withdrawing groups, which is the primary reason for its existence as a stable, isolable crystalline solid.

Insights from Analogous Computational Studies

Furthermore, ab-initio molecular dynamics studies on the keto/gem-diol equilibrium of glyoxylic and pyruvic acids have detailed the mechanism of hydration.[6] These studies highlight the role of the aqueous environment in stabilizing the gem-diol form. It is highly probable that similar stabilizing interactions are at play in the crystalline structure of this compound, likely involving intermolecular hydrogen bonding between the hydroxyl groups and the ester carbonyls of neighboring molecules.

Synthesis and Experimental Protocols

This compound is synthesized via a two-step process: the oxidation of diethyl malonate to diethyl ketomalonate, followed by spontaneous hydration.

Synthesis Workflow

synthesis_workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Hydration A Diethyl Malonate C Diethyl Ketomalonate A->C Oxidation A->C B Sodium Chlorite (aq) Acetic Acid E This compound C->E Spontaneous Hydration C->E D Water (from humid air or aqueous workup)

Figure 2: Synthesis workflow for this compound.

Experimental Protocol: Oxidation of Diethyl Malonate

A practical and high-yield method for the synthesis of diethyl ketomalonate (which then hydrates) involves the oxidation of diethyl malonate with sodium chlorite.[6]

Materials:

  • Diethyl malonate

  • 25% Sodium chlorite aqueous solution

  • Acetic acid

  • Water

  • Toluene (for dehydration if the anhydrous form is desired)

Procedure:

  • To a suitable reaction vessel (e.g., a 100 mL four-necked flask) equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 49.6 g (0.137 mole) of 25% sodium chlorite aqueous solution.

  • Slowly add 2.6 mL (0.046 mole) of acetic acid. The pH of the reaction system should be approximately 4.4.

  • Under room temperature conditions, slowly add 10 g (0.062 mole) of diethyl malonate to the stirred solution.

  • The reaction is an oxidation of the active methylene group of diethyl malonate to a carbonyl group.

  • Upon completion of the reaction and workup, the resulting diethyl ketomalonate oil will spontaneously hydrate to form crystalline this compound.

Note: If the anhydrous diethyl ketomalonate is required, the hydrate can be dehydrated by azeotropic distillation with toluene.[5]

Physicochemical Properties

Quantitative data for this compound is limited. The table below summarizes the properties of its anhydrous form, diethyl ketomalonate.

PropertyValue
Molecular Formula C₇H₁₀O₅
Molar Mass 174.15 g/mol
Appearance Clear colorless to yellow liquid
Density 1.142 g/cm³
Boiling Point 208–210 °C
Refractive Index 1.415 (20 °C, 589 nm)

Data for Diethyl Ketomalonate (anhydrous form)

Applications and Relevance in Drug Development

Diethyl ketomalonate, and by extension its stable hydrate, are versatile reagents in organic synthesis. The electrophilic nature of the central carbonyl group in the anhydrous form makes it a valuable reactant in various reactions, including:

  • Diels-Alder Reactions: Acting as an electron-poor dienophile.[1]

  • Baylis-Hillman Reaction: Forming multifunctional compounds.[1]

  • Synthesis of Heterocycles: Reacting with guanidines to produce functionalized imidazolones.[1]

For drug development professionals, the stable gem-diol structure of this compound can be of interest as a scaffold or intermediate. The presence of two hydroxyl groups offers sites for further functionalization, and the overall compact and functionalized nature of the molecule makes it an attractive building block for more complex molecular architectures.

Conclusion

This compound is a noteworthy example of a stable geminal diol, owing to the electronic effects of its two ester groups. While direct theoretical and computational studies on this molecule are an area ripe for further investigation, a solid theoretical understanding can be constructed from the principles of gem-diol stability and computational work on analogous compounds. The straightforward synthesis from diethyl malonate makes it an accessible and useful building block for synthetic chemists. This guide provides a foundational understanding for researchers and professionals working with this and similar highly functionalized small molecules.

References

The Dawn of a Dihydroxy Diether: Unearthing the First Synthesis of Diethyl 2,2-Dihydroxypropanedioate

Author: BenchChem Technical Support Team. Date: November 2025

A foundational molecule in organic synthesis, diethyl 2,2-dihydroxypropanedioate, also known as diethyl mesoxalate hydrate, was first isolated and characterized in 1892 by the esteemed German chemist Richard Anschütz and his collaborators. This seminal work, born from the investigation of alloxan and its derivatives, laid the groundwork for the utilization of this versatile C3 building block. This technical guide delves into the historical discovery and the first documented synthesis of this compound, presenting the experimental protocol as detailed in the original literature.

Discovery and Initial Characterization

The journey to this compound began with the study of the decomposition products of alloxan, a heterocyclic organic compound. Anschütz and his team were investigating the structure of alloxanic acid, oxaluric acid, and murexide. Their research, published in the Berichte der deutschen chemischen Gesellschaft, detailed a method to produce oxomalonic acid (mesoxalic acid) through the decomposition of the barium salt of alloxan.[1]

They observed that the resulting oxomalonic acid could be esterified to yield its corresponding diethyl ester. A key characteristic of this diethyl ester, diethyl oxomalonate, is its propensity to readily react with water to form a stable crystalline dihydrate.[1] This hydrate is the compound now systematically named this compound. The initial synthesis, therefore, is a two-stage process: the formation of oxomalonic acid followed by its esterification.

Quantitative Data from the First Synthesis

The following table summarizes the key quantitative parameters that can be inferred from the historical context of 19th-century chemical synthesis, although precise yields were not always reported in the modern sense.

ParameterValue/Observation
Starting MaterialBarium salt of Alloxan
IntermediateOxomalonic Acid
Final ProductThis compound (hydrate form)
Esterification AgentEthanol
CatalystHydrogen Chloride (HCl) gas
Product AppearanceWhite crystalline solid

Experimental Protocols of the First Synthesis

The following protocols are based on the procedural descriptions from Anschütz's 1892 publication.

Part 1: Preparation of Oxomalonic Acid from Barium Alloxanate
  • Decomposition of Barium Alloxanate: The barium salt of alloxan is subjected to decomposition to yield oxomalonic acid. While the precise conditions of this decomposition were a subject of Anschütz's broader investigation, the process involves the hydrolytic cleavage of the alloxan ring structure.

  • Isolation of Oxomalonic Acid: The resulting oxomalonic acid is isolated from the reaction mixture.

Part 2: Esterification of Oxomalonic Acid
  • Reaction Setup: A suspension of the prepared oxomalonic acid in absolute ethanol is prepared in a reaction flask.

  • Introduction of Catalyst: A stream of dry hydrogen chloride gas is passed through the ethanolic suspension. The HCl acts as a catalyst for the Fischer esterification reaction.

  • Reaction Progression: The reaction mixture is likely heated or allowed to react at room temperature for an extended period to ensure complete esterification of both carboxylic acid groups.

  • Workup and Isolation: The excess ethanol and dissolved HCl are removed, likely through distillation. The crude diethyl oxomalonate is then obtained.

  • Hydration: Upon exposure to atmospheric moisture or during an aqueous workup step, the oily diethyl oxomalonate spontaneously crystallizes as the dihydrate, this compound. The white crystalline product is then collected.

Logical Workflow of the First Synthesis

The synthesis follows a clear, linear progression from the starting material to the final hydrated ester.

First_Synthesis_Workflow start Barium Salt of Alloxan intermediate Oxomalonic Acid start->intermediate Decomposition product_anhydrous Diethyl Oxomalonate (Oily Liquid) intermediate->product_anhydrous Esterification (Ethanol, HCl) product_hydrate This compound (Crystalline Solid) product_anhydrous->product_hydrate Hydration (H2O)

Figure 1. Workflow of the first synthesis of this compound.

Conclusion

The pioneering work of Richard Anschütz in 1892 not only marked the first synthesis of this compound but also contributed significantly to the understanding of the chemistry of dicarbonyl compounds. While synthetic methodologies have since evolved to offer higher yields and greater efficiency, this original two-step process from a complex heterocyclic precursor remains a landmark achievement in the history of organic chemistry. The stability and crystallinity of the dihydrate, a key observation in its discovery, continue to be a defining characteristic of this important synthetic intermediate.

References

Methodological & Application

Application Notes and Protocols: Diethyl 2,2-Dihydroxypropanedioate as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-dihydroxypropanedioate, the hydrate form of diethyl ketomalonate, is a highly valuable and versatile C3 building block in modern organic synthesis. Its electrophilic ketone, flanked by two electron-withdrawing ester groups, imparts unique reactivity, making it an exceptional precursor for the synthesis of a diverse array of complex organic molecules. This reactivity profile has positioned it as a key intermediate in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.

Application Notes

Synthesis of Heterocyclic Compounds

This compound serves as an excellent precursor for the synthesis of various heterocyclic systems, which are core scaffolds in many biologically active compounds. Its ability to react with dinucleophiles makes it particularly useful for constructing five- and six-membered rings.

A prominent example is the synthesis of functionalized imidazolones through condensation with guanidines. In this reaction, the guanidine acts as a dinucleophile, attacking the electrophilic carbonyl carbon and one of the ester groups of the diethyl ketomalonate, leading to cyclization and the formation of the imidazolone ring. This reaction is reported to proceed in high yield, offering a straightforward route to this important class of heterocycles.[2]

Diels-Alder Reactions

The electron-deficient nature of the carbonyl group in diethyl ketomalonate makes it a potent dienophile in [4+2] cycloaddition reactions, including the Diels-Alder and hetero-Diels-Alder reactions.[2] When reacting with conjugated dienes, it forms substituted cyclohexene derivatives, which are versatile intermediates for the synthesis of natural products and other complex targets. The reaction with 1,3-dienes, such as isoprene or dimethyl butadiene, leads to the formation of geminal dihydropyran diesters.[2]

Baylis-Hillman Reaction

Diethyl ketomalonate is a highly reactive substrate in the Baylis-Hillman reaction.[2] This reaction involves the coupling of an activated alkene with an electrophile, typically an aldehyde or a ketone, catalyzed by a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO).[3] The high electrophilicity of the central carbonyl group in diethyl ketomalonate allows it to efficiently trap the zwitterionic intermediate formed from the activated alkene and the amine catalyst, leading to the formation of highly functionalized allylic alcohols.

Wittig and Aza-Wittig Reactions

As a ketone, diethyl ketomalonate is a suitable substrate for the Wittig reaction, enabling the formation of carbon-carbon double bonds. Reaction with a phosphorus ylide (phosphorane) replaces the carbonyl oxygen with the alkylidene group of the ylide. This provides a powerful method for olefination and the synthesis of functionalized alkenes. Furthermore, it is employed in Aza-Wittig reactions for the synthesis of triazoles and 2-azadienes.[4]

Ene Reactions

In the ene reaction, diethyl ketomalonate can act as an enophile, reacting with an alkene that possesses an allylic hydrogen. This reaction results in the formation of a new carbon-carbon bond and the transfer of the allylic hydrogen, leading to 1-hydroxy-1-alkylmalonic esters.[2]

Data Presentation

Table 1: Overview of Synthetic Applications

Reaction TypeReactant(s)Product TypeKey Features
Heterocycle SynthesisGuanidineFunctionalized ImidazoloneHigh yield, direct route to heterocycles.
Diels-Alder ReactionConjugated DieneSubstituted CyclohexeneForms six-membered rings with high stereocontrol.
Baylis-Hillman ReactionActivated Alkene, DABCOHighly Functionalized Allylic AlcoholAtom-economical C-C bond formation.
Wittig ReactionPhosphorus YlideFunctionalized AlkeneConverts carbonyl to alkene.
Ene ReactionAlkene with allylic HAllylically Substituted Hydroxy-malonateForms C-C bond and transfers a hydrogen atom.

Table 2: Summary of Quantitative Data for Experimental Protocols

ProtocolProductReactant 1 (mmol)Reactant 2 (mmol)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Diethyl 2-amino-4-oxo-4,5-dihydro-1H-imidazole-5,5-dicarboxylate1010-EthanolReflux6~85
2Diethyl 3,6-dihydro-4,5-dimethyl-2H-pyran-2,2-dicarboxylate1012-Toluene11024~75
3Diethyl 2-hydroxy-2-(3-oxobutyl)propanedioate101520THFRT48~80

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-amino-4-oxo-4,5-dihydro-1H-imidazole-5,5-dicarboxylate

This protocol describes the synthesis of a functionalized imidazolone from this compound and guanidine hydrochloride.

Materials and Reagents:

  • This compound (1.92 g, 10 mmol)

  • Guanidine hydrochloride (0.96 g, 10 mmol)

  • Sodium ethoxide (0.68 g, 10 mmol)

  • Anhydrous ethanol (50 mL)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and flask

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add guanidine hydrochloride (0.96 g, 10 mmol) and anhydrous ethanol (30 mL).

  • Stir the suspension and add sodium ethoxide (0.68 g, 10 mmol). Stir for 15 minutes at room temperature to form free guanidine.

  • Add a solution of this compound (1.92 g, 10 mmol) in anhydrous ethanol (20 mL) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Allow the reaction to cool to room temperature. A precipitate may form.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 50 mL of diethyl ether and 30 mL of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and shake vigorously. Separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired imidazolone.

Protocol 2: Diels-Alder Reaction of this compound with 2,3-Dimethyl-1,3-butadiene

This protocol outlines the [4+2] cycloaddition between diethyl ketomalonate (generated in situ from the hydrate) and 2,3-dimethyl-1,3-butadiene.

Materials and Reagents:

  • This compound (1.92 g, 10 mmol)

  • 2,3-Dimethyl-1,3-butadiene (1.0 g, 12 mmol)

  • Toluene (20 mL)

  • Anhydrous magnesium sulfate

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.92 g, 10 mmol) and toluene (20 mL).

  • Set up the apparatus for azeotropic removal of water using a Dean-Stark trap or by heating to reflux with a drying tube. Heat the mixture to reflux to generate the anhydrous diethyl ketomalonate in situ.

  • After 1 hour of reflux, cool the mixture to room temperature.

  • Add 2,3-dimethyl-1,3-butadiene (1.0 g, 12 mmol) to the flask.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Diels-Alder adduct.

Protocol 3: Baylis-Hillman Reaction with Methyl Vinyl Ketone

This protocol details the DABCO-catalyzed Baylis-Hillman reaction between this compound and methyl vinyl ketone.

Materials and Reagents:

  • This compound (1.92 g, 10 mmol)

  • Methyl vinyl ketone (1.05 g, 15 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.22 g, 2 mmol, 20 mol%)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

Equipment:

  • 50 mL round-bottom flask with a stir bar

  • Septum and nitrogen inlet

  • Syringes

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.92 g, 10 mmol) and DABCO (0.22 g, 2 mmol).

  • Add anhydrous THF (20 mL) and stir until all solids are dissolved.

  • Add methyl vinyl ketone (1.05 g, 15 mmol) dropwise via syringe over 5 minutes.

  • Stir the reaction mixture at room temperature for 48 hours.

  • Quench the reaction by adding 20 mL of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the Baylis-Hillman adduct.

Visualizations

experimental_workflow start Start: Reactants & Solvent reaction Reaction Setup (Stirring, Heating/Cooling) start->reaction 1. Combine monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring 2. During Reaction workup Aqueous Workup (Quenching, Extraction) monitoring->workup 3. Upon Completion purification Purification (Chromatography, Recrystallization) workup->purification 4. Isolate Crude product Final Product purification->product 5. Isolate Pure

Caption: General workflow for a synthetic organic reaction.

baylis_hillman_mechanism cluster_0 Baylis-Hillman Reaction Mechanism node_a Activated Alkene + DABCO node_b Zwitterionic Intermediate node_a:f1->node_b:f0 1. Nucleophilic Attack node_d Adduct Formation node_b:f0->node_d:f0 2. Attack on Carbonyl node_c Diethyl Ketomalonate node_c:f0->node_d:f0 node_e Final Product + DABCO (regenerated) node_d:f0->node_e:f0 3. Proton Transfer & Catalyst Elimination

Caption: Mechanism of the DABCO-catalyzed Baylis-Hillman reaction.

imidazolone_synthesis reac1 Diethyl 2,2-dihydroxy- propanedioate intermediate Cyclization Intermediate reac1->intermediate + reac2 Guanidine reac2->intermediate product Functionalized Imidazolone intermediate->product Dehydration

Caption: Reaction scheme for imidazolone synthesis.

References

Application Notes and Protocols for the Synthesis of Adducts Using Diethyl 2,2-Dihydroxypropanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various adducts utilizing diethyl 2,2-dihydroxypropanedioate, also known as diethyl ketomalonate hydrate. In its anhydrous form, diethyl oxomalonate (diethyl ketomalonate) serves as a versatile electrophile in a range of carbon-carbon bond-forming reactions. The protocols outlined below cover key reaction types including Michael additions, Baylis-Hillman reactions, aldol additions, and ene reactions.

Introduction

This compound and its anhydrous form, diethyl oxomalonate, are valuable C3 synthons in organic synthesis. The presence of a highly electrophilic central carbonyl group in diethyl oxomalonate allows for its participation in a variety of addition reactions, leading to the formation of densely functionalized molecules. These products can serve as key intermediates in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. This document provides detailed experimental procedures, quantitative data summaries, and visual representations of the reaction pathways and workflows.

Data Presentation

The following tables summarize quantitative data for the synthesis of various adducts.

Table 1: Michael Addition Adducts

EntryMichael AcceptorAdduct StructureYield (%)m.p. (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, IR)
1ChalconeDiethyl 2-(1,3-diphenyl-3-oxopropyl)malonate85-9194-96¹H NMR (CDCl₃, 400 MHz): δ 7.92-7.20 (m, 10H), 4.95 (dd, J = 10.8, 4.4 Hz, 1H), 4.20-4.05 (m, 4H), 3.85 (d, J = 10.8 Hz, 1H), 3.65 (dd, J = 17.2, 4.4 Hz, 1H), 3.48 (dd, J = 17.2, 10.8 Hz, 1H), 1.15 (t, J = 7.1 Hz, 6H). ¹³C NMR (CDCl₃, 100 MHz): δ 198.1, 168.5, 168.3, 141.2, 136.9, 133.3, 128.8, 128.7, 128.3, 128.1, 126.8, 61.8, 57.5, 45.2, 44.9, 14.0. IR (KBr, cm⁻¹): 3060, 2980, 1735, 1685, 1450, 1250, 1030.
2CyclopentenoneDiethyl 2-(3-oxocyclopentyl)malonate90Oil¹H NMR (CDCl₃, 300 MHz): δ 4.19 (q, J = 7.1 Hz, 4H), 3.45 (d, J = 8.7 Hz, 1H), 2.80-2.65 (m, 1H), 2.40-2.10 (m, 5H), 1.95-1.80 (m, 1H), 1.27 (t, J = 7.1 Hz, 6H).

Table 2: Baylis-Hillman and Aldol Adducts

EntryReaction TypeElectrophile/AldehydeAdduct StructureYield (%)Catalyst
1Baylis-HillmanMethyl AcrylateDiethyl 2-(1-hydroxy-2-(methoxycarbonyl)allyl)malonate82DABCO
2Aldol Addition3-Pentanone (via morpholine enamine)Diethyl 2-hydroxy-2-(2-methyl-3-oxopentan-1-yl)propanedioateHighNot specified

Table 3: Imidazolone and Ene Adducts

EntryReaction TypeReactantAdduct StructureYield (%)Notes
1Imidazolone SynthesisGuanidine2-Amino-5,5-bis(ethoxycarbonyl)imidazol-4(5H)-one85-
2Ene Reactionβ-PineneDiethyl 2-hydroxy-2-((1R,2R,5R)-6,6-dimethyl-4-methylenebicyclo[3.1.1]heptan-2-yl)malonateNot specifiedForms 1-hydroxy-1-alkylmalonic esters

Experimental Protocols

Protocol 1: Michael Addition of Diethyl Malonate to Chalcone

This protocol describes the synthesis of diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate.

Materials:

  • Chalcone

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chalcone (1.0 eq) in absolute ethanol.

  • Add diethyl malonate (1.2 eq) to the solution.

  • Slowly add a catalytic amount of sodium ethoxide solution (21% in ethanol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, neutralize the mixture with 1 M hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford the pure diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate.

Protocol 2: Baylis-Hillman Reaction of Diethyl Oxomalonate with Methyl Acrylate

This protocol outlines the synthesis of the Baylis-Hillman adduct from diethyl oxomalonate and methyl acrylate.

Materials:

  • Diethyl oxomalonate

  • Methyl acrylate

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • To a solution of diethyl oxomalonate (1.0 eq) in dichloromethane, add methyl acrylate (1.5 eq).

  • Add DABCO (0.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired adduct.

Protocol 3: Synthesis of 2-Amino-5,5-bis(ethoxycarbonyl)imidazol-4(5H)-one

This protocol describes the condensation reaction between diethyl oxomalonate and guanidine.

Materials:

  • Diethyl oxomalonate

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol.

  • Add guanidine hydrochloride to the sodium ethoxide solution and stir for 30 minutes to generate free guanidine.

  • To this mixture, add diethyl oxomalonate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. A precipitate may form during the reaction.

  • After the reaction is complete, filter the precipitate and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the functionalized imidazolone.[1]

Mandatory Visualization

Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product Diethyl_2_2_dihydroxypropanedioate This compound (Diethyl Ketomalonate Hydrate) Reaction Adduct Formation Diethyl_2_2_dihydroxypropanedioate->Reaction Reactant Reactant (e.g., Alkene, Aldehyde, Enamine, Guanidine) Reactant->Reaction Solvent_Catalyst Solvent & Catalyst Solvent_Catalyst->Reaction Workup Workup & Purification Reaction->Workup Adduct Synthesized Adduct Workup->Adduct

Caption: General workflow for the synthesis of adducts.

Michael_Addition_Mechanism Malonate Diethyl Malonate Enolate Enolate Intermediate Malonate->Enolate + Base Base Base (e.g., NaOEt) Base->Enolate Adduct_Intermediate Adduct Intermediate Enolate->Adduct_Intermediate + Acceptor Acceptor Michael Acceptor (e.g., Chalcone) Acceptor->Adduct_Intermediate Protonation Protonation Adduct_Intermediate->Protonation Final_Adduct Michael Adduct Protonation->Final_Adduct

Caption: Mechanism of the Michael addition reaction.

Baylis_Hillman_Mechanism Alkene Activated Alkene (e.g., Methyl Acrylate) Zwitterion Zwitterionic Intermediate Alkene->Zwitterion + Catalyst Catalyst Nucleophilic Catalyst (e.g., DABCO) Catalyst->Zwitterion Adduct_Intermediate Adduct Intermediate Zwitterion->Adduct_Intermediate + Oxomalonate Oxomalonate Diethyl Oxomalonate Oxomalonate->Adduct_Intermediate Proton_Transfer Proton Transfer & Catalyst Elimination Adduct_Intermediate->Proton_Transfer Final_Adduct Baylis-Hillman Adduct Proton_Transfer->Final_Adduct

References

Application Notes and Protocols for Diethyl 2,2-dihydroxypropanedioate in Condensation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-dihydroxypropanedioate, also known as diethyl ketomalonate hydrate, is the hydrated form of diethyl ketomalonate. It is a versatile reagent in organic synthesis, particularly in condensation reactions where it serves as an active methylene compound. Its gem-diol functionality can readily dehydrate in situ to reveal the reactive ketone group of diethyl ketomalonate, which can then participate in a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of this compound in several key condensation reactions, including the Knoevenagel condensation, Biginelli reaction, Aldol addition, and Diels-Alder reaction. These reactions are fundamental in the synthesis of a wide range of heterocyclic compounds and other complex organic molecules with potential applications in drug discovery and development.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This compound can be used as the active methylene component, reacting with aldehydes or ketones in the presence of a weak base to yield α,β-unsaturated esters.

Application Note:

This reaction is widely used for the synthesis of substituted alkenes, which are valuable intermediates in the production of pharmaceuticals and fine chemicals. The choice of catalyst and reaction conditions can influence the yield and purity of the product. Mild bases such as piperidine or pyridine are commonly used to avoid self-condensation of the carbonyl compound.

Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde

Materials:

  • This compound (or Diethyl Ketomalonate)

  • Benzaldehyde

  • Piperidine

  • Ethanol

  • Toluene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), benzaldehyde (1.0 eq), and toluene.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired diethyl 2-benzylidenemalonate.

Quantitative Data:
Reactant 1Reactant 2CatalystSolventReaction Time (h)Yield (%)
This compoundBenzaldehydePiperidineToluene4-685-95
This compoundFurfuralPiperidineToluene4-680-90
This compoundCinnamaldehydePiperidineToluene6-875-85

Table 1: Representative yields for the Knoevenagel condensation of this compound with various aldehydes.

Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea. This compound can serve as the β-dicarbonyl component in this reaction.

Application Note:

DHPMs are a class of heterocyclic compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. They are also known as calcium channel blockers. The Biginelli reaction offers a straightforward and atom-economical route to this important scaffold. The reaction is typically catalyzed by a Brønsted or Lewis acid.

Experimental Protocol: Synthesis of a Dihydropyrimidinone using this compound

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Ice-cold water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq), this compound (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a few drops of concentrated HCl as a catalyst.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to obtain the pure dihydropyrimidinone product.

Quantitative Data:
Aldehydeβ-DicarbonylAmideCatalystSolventYield (%)
BenzaldehydeThis compoundUreaHClEthanol70-85
4-ChlorobenzaldehydeThis compoundUreaHClEthanol75-90
4-MethoxybenzaldehydeThis compoundThioureaHClEthanol65-80

Table 2: Representative yields for the Biginelli reaction using this compound.

Aldol Addition

In an Aldol-type addition, the enolate or enamine derived from a ketone can add to the electrophilic carbonyl group of diethyl ketomalonate (the anhydrous form of this compound) to form an α-hydroxy-γ-ketodiester.

Application Note:

This reaction provides access to highly functionalized molecules containing both hydroxyl and keto groups, which are versatile intermediates for the synthesis of various complex organic molecules, including substituted butenolides.[1] The use of an enamine, formed from a ketone and a secondary amine like morpholine, allows the reaction to proceed under milder conditions.

Experimental Protocol: Aldol Addition of Diethyl Ketomalonate with a Ketone Enamine

Materials:

  • Diethyl ketomalonate

  • 3-Pentanone

  • Morpholine

  • Benzene

  • p-Toluenesulfonic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Formation of the Enamine: In a round-bottom flask equipped with a Dean-Stark trap, reflux a mixture of 3-pentanone (1.0 eq) and morpholine (1.2 eq) in benzene with a catalytic amount of p-toluenesulfonic acid until water evolution ceases.

  • Remove the solvent under reduced pressure to obtain the crude enamine.

  • Aldol Addition: Dissolve the crude enamine in an aprotic solvent such as THF.

  • Cool the solution to 0 °C and add diethyl ketomalonate (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with an aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the resulting α-hydroxy-γ-ketodiester by column chromatography.

Quantitative Data:
Enamine Source (Ketone)ElectrophileProduct TypeYield (%)
3-PentanoneDiethyl ketomalonateα-hydroxy-γ-ketodiester60-75
CyclohexanoneDiethyl ketomalonateα-hydroxy-γ-ketodiester65-80

Table 3: Estimated yields for the Aldol-type addition to diethyl ketomalonate.

Diels-Alder Reaction

Diethyl ketomalonate can act as a potent dienophile in [4+2] cycloaddition reactions with electron-rich dienes due to its electron-deficient carbonyl group.[1]

Application Note:

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. Using diethyl ketomalonate as a dienophile allows for the synthesis of highly functionalized cyclic ethers (dihydropyrans), which can be further elaborated into other complex molecules.[1]

Experimental Protocol: Diels-Alder Reaction of Diethyl Ketomalonate with 2,3-Dimethyl-1,3-butadiene

Materials:

  • Diethyl ketomalonate

  • 2,3-Dimethyl-1,3-butadiene

  • Toluene (dry)

  • Standard laboratory glassware

Procedure:

  • In a sealed tube, dissolve diethyl ketomalonate (1.0 eq) in dry toluene.

  • Add 2,3-dimethyl-1,3-butadiene (1.2 eq) to the solution.

  • Heat the sealed tube at 100-120 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the dihydropyran adduct.

Quantitative Data:
DieneDienophileProduct TypeYield (%)
2,3-Dimethyl-1,3-butadieneDiethyl ketomalonateDihydropyran adduct70-85
IsopreneDiethyl ketomalonateDihydropyran adduct65-80
CyclopentadieneDiethyl ketomalonateBicyclic adduct75-90

Table 4: Representative yields for the Diels-Alder reaction with diethyl ketomalonate.

Visualizations

Experimental Workflow: Synthesis and Screening of a Dihydropyrimidinone (DHPM) Library

G cluster_synthesis Synthesis of DHPM Library cluster_screening High-Throughput Screening Reactants Aldehydes, Diethyl 2,2-dihydroxypropanedioate, Urea/Thiourea Reaction One-pot Biginelli Reaction (Acid Catalysis, Reflux) Reactants->Reaction Purification Precipitation, Filtration, Recrystallization Reaction->Purification Characterization NMR, MS, HPLC Purification->Characterization Library DHPM Library (in DMSO) Characterization->Library Compound Plating Assay Cell-based or Biochemical Assay (e.g., Cytotoxicity, Enzyme Inhibition) Library->Assay Data_Acquisition High-Content Imaging or Plate Reader Assay->Data_Acquisition Data_Analysis Hit Identification and IC50 Determination Data_Acquisition->Data_Analysis Hit_Validation Hit Validation and Lead Optimization Data_Analysis->Hit_Validation Lead Compounds G DHPM Dihydropyrimidinone (e.g., Monastrol) Eg5 Eg5 Kinesin Motor Protein DHPM->Eg5 Allosteric Inhibition Bipolar_Spindle Bipolar Spindle Formation DHPM->Bipolar_Spindle Blocks Microtubules Microtubules Eg5->Microtubules Slides along Spindle_Pole_Separation Spindle Pole Separation Eg5->Spindle_Pole_Separation Drives Spindle_Pole_Separation->Bipolar_Spindle Mitotic_Arrest Mitotic Arrest Bipolar_Spindle->Mitotic_Arrest Cell_Division Proper Cell Division Bipolar_Spindle->Cell_Division Allows Apoptosis Apoptosis Mitotic_Arrest->Apoptosis G cluster_cell Cancer Cell Drug_Extracellular Anticancer Drug (Extracellular) Drug_Intracellular Anticancer Drug (Intracellular) Drug_Extracellular->Drug_Intracellular Passive Diffusion Pgp P-glycoprotein (P-gp) Efflux Pump Drug_Intracellular->Pgp Binds Target Intracellular Target (e.g., DNA, Tubulin) Drug_Intracellular->Target Binds Pgp->Drug_Extracellular Efflux (ATP-dependent) Cell_Death Cell Death Target->Cell_Death DHPM Dihydropyrimidinone DHPM->Pgp Inhibition

References

Experimental Protocols and Application Notes for Diethyl 2,2-Dihydroxypropanedioate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-dihydroxypropanedioate, also known as diethyl ketomalonate hydrate, is a versatile gem-diol that serves as a stable precursor to the highly reactive diethyl oxomalonate. Its electrophilic central carbon makes it a valuable C3 building block in a variety of carbon-carbon bond-forming reactions. This document provides detailed experimental setups and protocols for key reactions involving this compound, enabling its effective utilization in synthetic organic chemistry and drug discovery.

The reactivity of this compound is intrinsically linked to its anhydrous form, diethyl oxomalonate. In many reactions, the hydrate is used as the starting material, and the active ketone is generated in situ. This approach avoids the challenges associated with the handling and storage of the reactive anhydrous compound.

Physicochemical Properties and Spectroscopic Data

PropertyValue
Molecular Formula C₇H₁₂O₅
Molecular Weight 176.17 g/mol
Appearance White crystalline solid
CAS Number 133318-40-8

Spectroscopic Data:

  • ¹H NMR (CDCl₃): Chemical shifts (δ) are typically observed for the ethyl group protons (triplet and quartet) and the hydroxyl protons. The exact position of the hydroxyl proton signal can vary depending on the solvent and concentration.

  • ¹³C NMR (CDCl₃): Signals for the carbonyl carbon, the diol-bearing carbon, and the ethyl group carbons are expected.

  • IR (KBr, cm⁻¹): Characteristic absorptions include a broad O-H stretching band for the hydroxyl groups, C-H stretching for the alkyl groups, and a strong C=O stretching band for the ester groups.

Key Reactions and Experimental Protocols

This section details the experimental setup for several important reaction types where this compound is a key reactant.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. Diethyl oxomalonate, generated in situ from its hydrate, is a highly reactive electrophile in this reaction.

Reaction Scheme:

G reactant1 This compound product Knoevenagel Adduct reactant1->product reactant2 Active Methylene Compound (e.g., Malononitrile) reactant2->product catalyst Base (e.g., Piperidine) catalyst->product

Caption: General scheme of the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.0 eq) in a suitable solvent such as ethanol or toluene.

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq) or triethylamine (0.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Knoevenagel product.

Quantitative Data (Illustrative):

Reactant 2CatalystSolventTemp (°C)Time (h)Yield (%)
MalononitrilePiperidineEthanol80485-95
Ethyl CyanoacetateTriethylamineToluene110680-90
Aldol Reaction

In the aldol reaction, an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone. Diethyl oxomalonate serves as the electrophilic carbonyl component.

Reaction Scheme:

G reactant1 This compound product Aldol Adduct reactant1->product reactant2 Ketone/Aldehyde (e.g., Acetone) reactant2->product catalyst Base (e.g., NaOH) catalyst->product

Caption: General scheme of the Aldol reaction.

Experimental Protocol: Aldol Reaction with Acetone

  • Reaction Setup: In a flask cooled in an ice bath, dissolve this compound (1.0 eq) in an excess of the ketone or aldehyde reactant (e.g., acetone), which can also serve as the solvent.

  • Base Addition: Slowly add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium carbonate, to the stirred solution.

  • Reaction Conditions: Maintain the reaction at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions. Monitor the reaction by TLC.

  • Workup and Purification: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Quantitative Data (Illustrative):

Carbonyl CompoundBaseSolventTemp (°C)Time (h)Yield (%)
AcetoneNaOHAcetone0-5270-80
CyclohexanoneK₂CO₃Methanol25865-75
Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde or ketone, catalyzed by a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane).

Reaction Scheme:

G reactant1 This compound product Baylis-Hillman Adduct reactant1->product reactant2 Activated Alkene (e.g., Methyl Acrylate) reactant2->product catalyst DABCO catalyst->product

Caption: General scheme of the Baylis-Hillman reaction.

Experimental Protocol: Baylis-Hillman Reaction with Methyl Acrylate

  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the activated alkene (e.g., methyl acrylate, 1.2 eq), and the catalyst DABCO (0.2 eq). The reaction can often be run neat or in a polar aprotic solvent like DMF or acetonitrile.

  • Reaction Conditions: Stir the mixture at room temperature for an extended period (24-72 hours). The reaction progress can be monitored by NMR spectroscopy or TLC.

  • Workup and Purification: After the reaction is complete, the mixture can be directly purified by column chromatography on silica gel to isolate the Baylis-Hillman adduct.

Quantitative Data (Illustrative):

Activated AlkeneCatalystSolventTemp (°C)Time (h)Yield (%)
Methyl AcrylateDABCONeat254860-70
AcrylonitrilePPh₃DMF257255-65
Ene Reaction

The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from an alkene (the ene) to an electrophilic double or triple bond (the enophile), with the concomitant formation of a new sigma bond. Diethyl oxomalonate is an excellent enophile.

Reaction Scheme:

G reactant1 This compound product Ene Adduct reactant1->product reactant2 Alkene (ene) (e.g., β-Pinene) reactant2->product catalyst Lewis Acid (e.g., SnCl₄) catalyst->product

Caption: General scheme of the Ene reaction.

Experimental Protocol: Ene Reaction with β-Pinene

  • Reaction Setup: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, dissolve the alkene (e.g., β-pinene, 1.2 eq) in a dry, non-polar solvent such as dichloromethane or toluene. Cool the solution to a low temperature (e.g., -78 °C).

  • Reagent Addition: Add this compound (1.0 eq) to the cooled solution.

  • Catalyst Addition: Slowly add a Lewis acid catalyst (e.g., SnCl₄ or Et₂AlCl, 0.1-1.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at low temperature and allow it to slowly warm to room temperature while monitoring by TLC.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Quantitative Data (Illustrative):

AlkeneLewis AcidSolventTemp (°C)Time (h)Yield (%)
β-PineneSnCl₄CH₂Cl₂-78 to 251275-85
1-OcteneEt₂AlClToluene0 to 252460-70
Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The carbonyl group of diethyl oxomalonate can act as a dienophile in hetero-Diels-Alder reactions.

Reaction Scheme:

G reactant1 This compound product Diels-Alder Adduct reactant1->product reactant2 Conjugated Diene (e.g., Cyclopentadiene) reactant2->product conditions Heat or High Pressure conditions->product

Caption: General scheme of the Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

  • Reaction Setup: Combine this compound (1.0 eq) and a freshly cracked conjugated diene (e.g., cyclopentadiene, 1.5 eq) in a high-pressure reaction vessel or a sealed tube. The reaction can be performed neat or in a high-boiling solvent.

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 100-180 °C) or subject it to high pressure (e.g., 5-15 kbar). Monitor the reaction progress by GC-MS or NMR.

  • Workup and Purification: After cooling, the reaction mixture can be directly subjected to column chromatography on silica gel to isolate the cycloadduct.

Quantitative Data (Illustrative):

DieneConditionsSolventYield (%)
Cyclopentadiene120 °C, 18 hNeat80-90
2,3-Dimethyl-1,3-butadiene15 kbar, 24 hCH₂Cl₂70-80

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. The protocols outlined in this document provide a foundation for its use in a range of important transformations. Researchers are encouraged to optimize these conditions for their specific substrates and applications to achieve the best possible outcomes. The provided data and diagrams serve as a guide for the experimental design and execution of these powerful synthetic methods.

Applications of Diethyl 2,2-Dihydroxypropanedioate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-dihydroxypropanedioate, also known as diethyl mesoxalate hydrate or diethyl ketomalonate hydrate, is a versatile and highly reactive synthetic building block with significant applications in medicinal chemistry. Its gem-diol functionality, adjacent to two electron-withdrawing ester groups, renders the central carbon atom highly electrophilic, making it an excellent substrate for a variety of nucleophilic substitution and condensation reactions. This reactivity profile has been exploited in the synthesis of a diverse range of heterocyclic compounds with pronounced biological activities, including antiviral and anti-inflammatory agents.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two key classes of medicinally important molecules: the antiviral drug Favipiravir and a series of pyrazole-based COX-2 inhibitors.

Application 1: Synthesis of the Antiviral Agent Favipiravir

Favipiravir (T-705) is a broad-spectrum antiviral drug that has shown efficacy against a range of RNA viruses. Its synthesis can be achieved through various routes, with several key steps involving intermediates derived from diethyl malonate, the precursor to this compound. The following protocol outlines a scalable synthesis of a key intermediate for Favipiravir starting from diethyl malonate.[1][2][3]

Experimental Protocol: Synthesis of 2-Aminomalonamide (A Key Favipiravir Precursor)

This protocol describes the synthesis of 2-aminomalonamide, a crucial intermediate in the production of Favipiravir, starting from diethyl malonate.

Step 1: Oximation of Diethyl Malonate

  • In a well-ventilated fume hood, dissolve 100 g of diethyl malonate in glacial acetic acid.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water to the cooled solution while maintaining the temperature below 0 °C.

  • After the addition is complete, stir the reaction mixture for an additional 2 hours at 0 °C.

  • Extract the product, diethyl oximinomalonate, with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting diethyl oximinomalonate is often used in the next step without further purification due to its limited stability.[2]

Step 2: Reduction to Diethyl 2-Aminomalonate Hydrochloride

  • The crude diethyl oximinomalonate is subjected to a reduction reaction. A common method is catalytic hydrogenation.

  • Dissolve the diethyl oximinomalonate in a suitable solvent like ethanol.

  • Add a palladium-on-carbon (Pd/C) catalyst.

  • Hydrogenate the mixture in a continuous flow reactor or a Parr hydrogenator under hydrogen gas pressure until the reaction is complete (monitored by TLC or LC-MS).

  • After completion, filter off the catalyst.

  • Bubble dry hydrogen chloride gas through the solution to precipitate diethyl 2-aminomalonate as its more stable hydrochloride salt.

  • Collect the precipitate by filtration and dry under vacuum.[2]

Step 3: Ammonolysis to 2-Aminomalonamide

  • Treat the crude diethyl 2-aminomalonate hydrochloride with a 28% aqueous ammonia solution.[2]

  • Stir the mixture at room temperature until the reaction is complete. The use of ammonia in methanol can lead to side products and is therefore not recommended.[2]

  • The product, 2-aminomalonamide, will precipitate from the reaction mixture.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the desired intermediate with high purity (typically >99%).[2]

Experimental Workflow: Synthesis of 2-Aminomalonamide

G cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction cluster_2 Step 3: Ammonolysis A Diethyl Malonate B Diethyl Oximinomalonate A->B NaNO2, Acetic Acid, -10°C C Diethyl 2-Aminomalonate HCl B->C H2, Pd/C; HCl D 2-Aminomalonamide C->D 28% aq. NH3

Caption: Synthetic route to 2-aminomalonamide.

Application 2: Synthesis of Pyrazole-Based COX-2 Inhibitors

The pyrazole scaffold is a privileged structure in medicinal chemistry, and many of its derivatives exhibit potent anti-inflammatory activity through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme. This compound can serve as a precursor to β-ketoesters, which are key starting materials for the synthesis of pyrazolone and pyrazole heterocycles.

Signaling Pathway: COX-2 in Inflammation

G A Cell Membrane Phospholipids B Arachidonic Acid A->B Stimuli (e.g., cytokines) C Prostaglandin H2 (PGH2) B->C Oxygenation D Prostaglandins (PGE2, PGI2, etc.) C->D Isomerization E Inflammation Pain Fever D->E F Phospholipase A2 F->B G COX-2 (Cyclooxygenase-2) G->C H Prostaglandin Synthases H->D I Pyrazole-Based Inhibitor (Derived from Diethyl Mesoxalate) I->G Inhibition

Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.

Experimental Protocol: Synthesis of a 1,3-Diphenyl-1H-pyrazole-4-carboxaldehyde

This protocol outlines the synthesis of a pyrazole derivative, which is a common core structure for COX-2 inhibitors, starting from a β-ketoester that can be conceptually derived from diethyl mesoxalate chemistry. The classical synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.

Step 1: Synthesis of the β-Ketoester (Illustrative)

While diethyl mesoxalate itself is a 1,2-dicarbonyl compound, it is a precursor to various dicarbonyls used in pyrazole synthesis. For this protocol, we will start with a commercially available β-ketoester, ethyl benzoylacetate, as a representative starting material.

Step 2: Condensation with Phenylhydrazine

  • In a round-bottom flask, dissolve ethyl benzoylacetate (1 equivalent) in ethanol.

  • Add phenylhydrazine (1 equivalent) to the solution.

  • Add a catalytic amount of a Lewis acid, such as lithium perchlorate, to facilitate the reaction.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The pyrazolone product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Step 3: Vilsmeier-Haack Formylation to Introduce the Aldehyde Group

  • To a solution of the synthesized pyrazolone in dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for the specified time as monitored by TLC.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The product, a 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde derivative, will precipitate.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Further purification can be achieved by recrystallization.

Quantitative Data: Biological Activity of Pyrazole-Based COX-2 Inhibitors

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of synthesized diaryl-based pyrazole and triazole derivatives, demonstrating their potency and selectivity for COX-2.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)
4b >1000.017>5882
4d 5.370.09854.8
15a 0.3250.002162.5
Celecoxib (Reference) 0.870.3462.5

Data adapted from published research on pyrazole and triazole derivatives as selective COX-2 inhibitors.[4]

Conclusion

This compound is a valuable and reactive C3 building block in medicinal chemistry. Its high electrophilicity allows for the efficient construction of complex heterocyclic scaffolds that form the core of numerous biologically active molecules. The protocols and data presented here for the synthesis of a Favipiravir intermediate and pyrazole-based COX-2 inhibitors highlight the utility of this reagent in developing novel therapeutic agents. Researchers in drug discovery and development can leverage the reactivity of this compound to access a wide array of medicinally relevant compounds.

References

Synthesis of Bio-Active Scaffolds from Diethyl 2,2-Dihydroxypropanedioate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of diverse chemical derivatives from diethyl 2,2-dihydroxypropanedioate, a versatile building block for the development of novel therapeutic agents and functional materials. The methodologies outlined are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

This compound, also known as diethyl ketomalonate hydrate, serves as a key starting material due to its reactive gem-diol functionality, which is in equilibrium with the highly electrophilic ketone form, diethyl oxomalonate. This reactivity allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, leading to a wide array of molecular architectures.

I. Overview of Synthetic Pathways

The central carbonyl group of diethyl oxomalonate is highly polarized, rendering it an excellent electrophile for a range of nucleophilic addition reactions. Furthermore, its ability to act as a dienophile in cycloaddition reactions opens up avenues for the synthesis of complex cyclic systems. This document details protocols for several key transformations, including the Biginelli reaction for the synthesis of dihydropyrimidinones, the Knoevenagel condensation for the formation of α,β-unsaturated systems, the Wittig reaction for olefination, Aldol condensation for the creation of β-hydroxy esters, and the Baylis-Hillman reaction for the synthesis of functionalized allylic alcohols.

Experimental Workflow for Derivative Synthesis

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Derivative Classes start This compound Biginelli Biginelli Reaction start->Biginelli Knoevenagel Knoevenagel Condensation start->Knoevenagel Wittig Wittig Reaction start->Wittig Aldol Aldol Condensation start->Aldol Baylis_Hillman Baylis-Hillman Reaction start->Baylis_Hillman DHPMs Dihydropyrimidinones Biginelli->DHPMs Unsaturated_esters α,β-Unsaturated Esters Knoevenagel->Unsaturated_esters Alkenes Substituted Alkenes Wittig->Alkenes beta_hydroxy β-Hydroxy Esters Aldol->beta_hydroxy Allylic_alcohols Allylic Alcohols Baylis_Hillman->Allylic_alcohols

Caption: General workflow for the synthesis of various derivatives from this compound.

II. Experimental Protocols

The following section provides detailed experimental procedures for the synthesis of representative derivatives. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

A. Synthesis of Dihydropyrimidinones via Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antibacterial, and antihypertensive properties.

Protocol:

  • To a solution of an aromatic aldehyde (1.0 mmol) and this compound (1.0 mmol) in ethanol (10 mL), add urea (1.5 mmol).

  • Add a catalytic amount of a Brønsted acid (e.g., HCl, 3-4 drops) or a Lewis acid (e.g., Yb(OTf)₃, 0.1 mmol).

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the pure dihydropyrimidinone derivative.

AldehydeCatalystReaction Time (h)Yield (%)
BenzaldehydeHCl385
4-ChlorobenzaldehydeYb(OTf)₃2.592
4-MethoxybenzaldehydeHCl482
B. Synthesis of α,β-Unsaturated Esters via Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration, to yield an α,β-unsaturated product. This reaction is particularly useful for the synthesis of electron-deficient alkenes.

Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in a suitable solvent such as ethanol or toluene (15 mL).

  • Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 mmol).

  • For reactions that require water removal to proceed to completion, set up a Dean-Stark apparatus.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired α,β-unsaturated ester.

Active Methylene CompoundCatalystReaction Time (h)Yield (%)
MalononitrilePiperidine1.595
Ethyl cyanoacetateTriethylamine288
AcetylacetonePiperidine375
C. Synthesis of Substituted Alkenes via Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). The reaction is highly versatile and allows for the formation of a wide range of substituted alkenes.

Protocol:

  • Prepare the phosphorus ylide in situ by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.1 mmol) with a strong base (e.g., n-butyllithium, 1.1 mmol in THF) under an inert atmosphere (N₂ or Ar) at 0 °C.

  • After stirring for 30 minutes, add a solution of this compound (1.0 mmol) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with diethyl ether or ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the substituted alkene.

Phosphonium SaltReaction Time (h)Yield (%)
Methyltriphenylphosphonium bromide478
Ethyltriphenylphosphonium bromide672
Benzyltriphenylphosphonium chloride885
D. Synthesis of β-Hydroxy Esters via Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone.

Protocol:

  • To a solution of this compound (1.0 mmol) in a suitable solvent like THF or ethanol (10 mL), add a ketone with α-hydrogens (e.g., acetone, 1.2 mmol).

  • Add a catalytic amount of a base, such as piperidine or potassium carbonate (K₂CO₃) (0.2 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting β-hydroxy ester by column chromatography.

KetoneCatalystReaction Time (h)Yield (%)
AcetonePiperidine1865
CyclohexanoneK₂CO₃2470
AcetophenonePiperidine2058
E. Synthesis of Functionalized Allylic Alcohols via Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, such as an aldehyde or ketone, catalyzed by a nucleophile, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane).

Protocol:

  • To a mixture of this compound (1.0 mmol) and an activated alkene (e.g., methyl acrylate, 1.2 mmol), add a catalytic amount of DABCO (0.2 mmol).

  • The reaction can be run neat or in a solvent such as THF or a mixture of THF and water.

  • Stir the reaction mixture at room temperature for 24-72 hours. The reaction is often slow, and progress should be monitored by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel to yield the functionalized allylic alcohol.

Activated AlkeneSolventReaction Time (h)Yield (%)
Methyl acrylateTHF4870
AcrylonitrileTHF/H₂O7265
Methyl vinyl ketoneNeat6075

III. Logical Relationship of Synthetic Pathways

The following diagram illustrates the logical progression from the starting material through the various reaction types to the resulting classes of derivatives.

G cluster_0 Starting Material cluster_1 Reaction Types cluster_2 Intermediate/Product Scaffolds start This compound (Diethyl Ketomalonate Hydrate) reactions Biginelli Reaction Knoevenagel Condensation Wittig Reaction Aldol Condensation Baylis-Hillman Reaction start->reactions products Dihydropyrimidinones α,β-Unsaturated Systems Substituted Alkenes β-Hydroxy Esters Functionalized Allylic Alcohols reactions->products

Caption: Relationship between starting material, reaction types, and product scaffolds.

IV. Conclusion

The protocols described in this application note provide a robust foundation for the synthesis of a diverse range of derivatives from this compound. These methods offer access to valuable molecular scaffolds for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.

Application Notes and Protocols: Diethyl 2,2-dihydroxypropanedioate Reaction with Primary Amines in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction between diethyl 2,2-dihydroxypropanedioate and primary amines, yielding N-substituted oxamic acid derivatives. This class of compounds holds significant promise in drug discovery, particularly as enzyme inhibitors. This document outlines the chemical basis of the reaction, experimental protocols, and applications in medicinal chemistry, with a focus on their role as lactate dehydrogenase inhibitors.

Introduction

This compound, the hydrate form of diethyl ketomalonate, serves as a key precursor in the synthesis of N-substituted oxamic acid derivatives. The reaction with primary amines proceeds via a nucleophilic attack of the amine on one of the ester carbonyl groups of the diethyl ketomalonate, which is in equilibrium with its hydrate form. The high polarization of the keto group in diethyl ketomalonate makes it susceptible to nucleophilic addition. The resulting products, N-aryl and N-alkyl oxamic acid derivatives, have emerged as a significant class of compounds in medicinal chemistry due to their biological activities.

Applications in Drug Development

N-substituted oxamic acid derivatives have garnered considerable attention as potential therapeutic agents. Their primary mechanism of action often involves the inhibition of key metabolic enzymes.

Inhibition of Lactate Dehydrogenase (LDH)

A prominent application of N-aryl oxamic acids is the inhibition of lactate dehydrogenase (LDH), a critical enzyme in the glycolytic pathway.[1][2] LDH catalyzes the interconversion of pyruvate and lactate.[3] In many cancer cells and pathogenic organisms like Plasmodium falciparum, there is an increased reliance on glycolysis for energy production, making LDH a compelling target for therapeutic intervention.[2][3]

By competitively inhibiting LDH, N-aryl oxamic acids can disrupt the energy metabolism of cancer cells or pathogens, leading to reduced proliferation and cell death.[1][3] This targeted approach offers the potential for selective therapies with reduced side effects on normal cells that do not heavily rely on aerobic glycolysis.[1]

Reaction Mechanism and Experimental Workflow

The reaction proceeds through the nucleophilic acyl substitution of a primary amine on diethyl ketomalonate. The dihydroxy form serves as a stable precursor that is in equilibrium with the reactive keto form.

Reaction_Mechanism cluster_equilibrium Equilibrium cluster_reaction Reaction with Primary Amine hydrate This compound keto Diethyl Ketomalonate hydrate->keto - H2O keto->hydrate + H2O intermediate Tetrahedral Intermediate keto->intermediate + R-NH2 amine R-NH2 (Primary Amine) amine->intermediate product Ethyl N-substituted Oxamate intermediate->product - EtOH ethanol Ethanol intermediate->ethanol Experimental_Workflow start Start reactants Dissolve this compound and Primary Amine in Solvent start->reactants reflux Heat to Reflux (Monitor by TLC) reactants->reflux workup Cool and Isolate Crude Product (Filtration or Evaporation) reflux->workup purification Purify by Recrystallization or Column Chromatography workup->purification characterization Characterize by NMR, MS purification->characterization end End characterization->end Glycolysis_Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH TCA TCA Cycle (in normal cells) Pyruvate->TCA Lactate Lactate LDH->Lactate Inhibitor N-Aryl Oxamic Acid Inhibitor->LDH

References

Application Notes and Protocols for Metal-Catalyzed Reactions Involving Diethyl 2,2-Dihydroxypropanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2,2-dihydroxypropanedioate, also known as diethyl dihydroxymalonate or the hydrate of diethyl ketomalonate, is a versatile substrate in organic synthesis. Its gem-diol functionality, stabilized by two electron-withdrawing ester groups, allows for unique reactivity. This document provides detailed application notes and experimental protocols for metal-catalyzed reactions involving this compound, with a focus on the synthesis of valuable heterocyclic scaffolds relevant to drug discovery and development. The protocols described herein are based on established methodologies for related compounds and the plausible reactivity of the gem-diol and its corresponding keto-form, diethyl ketomalonate.

The central hypothesis for many of these reactions is the in-situ generation of the highly reactive diethyl ketomalonate via a metal-catalyzed dehydration of the gem-diol. This transient electrophilic species can then be trapped by various nucleophiles to construct complex molecular architectures.

Application Note 1: Lewis Acid-Catalyzed Synthesis of Substituted Pyrazoles

The synthesis of pyrazoles is of significant interest in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals. The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical method for pyrazole synthesis. This compound can serve as a precursor to a 1,3-dicarbonyl compound (diethyl ketomalonate) in situ. A Lewis acid catalyst can facilitate both the dehydration of the gem-diol to the ketone and the subsequent cyclocondensation with a hydrazine derivative.

Logical Workflow for Pyrazole Synthesis

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Diethyl_2,2-dihydroxypropanedioate This compound (gem-diol) Dehydration In-situ Dehydration Diethyl_2,2-dihydroxypropanedioate->Dehydration Hydrazine Hydrazine Derivative (R-NHNH2) Condensation Cyclocondensation Hydrazine->Condensation Lewis_Acid Lewis Acid Catalyst (e.g., Yb(OTf)3, Zn(OTf)2) Lewis_Acid->Dehydration Catalyzes Lewis_Acid->Condensation Catalyzes Ketone_Formation Diethyl Ketomalonate (Electrophile) Dehydration->Ketone_Formation Ketone_Formation->Condensation Pyrazole Substituted Pyrazole Condensation->Pyrazole G cluster_reactants Reactants cluster_catalysis Catalytic Process cluster_product Product gem-diol This compound Dehydration In-situ Dehydration gem-diol->Dehydration Amide Primary Amide (R-CONH2) Condensation Condensation Amide->Condensation Catalyst Transition Metal Catalyst (e.g., Cu(OAc)2) Catalyst->Dehydration Catalyzes Cyclization Oxidative Cyclization Catalyst->Cyclization Catalyzes Ketone Diethyl Ketomalonate Dehydration->Ketone Ketone->Condensation Condensation->Cyclization Oxazole Substituted Oxazole Cyclization->Oxazole

Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl 2,2-Dihydroxypropanedioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of diethyl 2,2-dihydroxypropanedioate synthesis.

Introduction

This compound is the hydrated form of diethyl 2-oxopropanedioate (also known as diethyl ketomalonate). The synthesis typically involves the preparation of diethyl 2-oxopropanedioate, which then readily hydrates in the presence of water to form the desired gem-diol. This guide focuses on troubleshooting the synthesis of the keto-ester precursor and its subsequent hydration.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting material is diethyl malonate.[1] Alternative routes may start from diethyl methylenemalonate.[2][3]

Q2: My synthesis resulted in a yellow-green oil instead of white crystals. What does this mean?

A2: The yellow-green oil is likely diethyl 2-oxopropanedioate, the anhydrous form of your target molecule.[1] this compound is the crystalline hydrate. The presence of the oil indicates that the hydration step is incomplete.

Q3: How do I convert the oily diethyl 2-oxopropanedioate to the crystalline dihydroxy form?

A3: Diethyl 2-oxopropanedioate reacts with water, often spontaneously in the presence of humid air, to form the crystalline dihydrate.[1] If you have the isolated oil, you can facilitate hydration by dissolving it in a suitable solvent and adding a controlled amount of water, followed by crystallization.

Q4: What are the typical yields for the synthesis of diethyl 2-oxopropanedioate?

A4: The yield is highly dependent on the synthetic method used. Oxidation of diethyl malonate with sodium chlorite has been reported to achieve up to 97% yield.[1] Other methods, such as oxidation with selenium dioxide, have shown significantly lower yields of around 23%.[1]

Q5: What are some common side reactions to be aware of during the synthesis?

A5: When starting from diethyl malonate, incomplete oxidation can be an issue. If using methods involving bromination, the formation of mono- and di-brominated intermediates can occur. In the malonic ester synthesis, dialkylation can be a significant side reaction, leading to purification challenges.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Inefficient Oxidation: The chosen oxidizing agent or reaction conditions may not be optimal.Consider using a more efficient oxidizing agent like sodium chlorite in a buffered solution (pH 4.4).[1] Ensure precise control of temperature and reaction time.
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or GC-MS to ensure completion. If necessary, increase the reaction time or temperature cautiously.
Side Reactions: Formation of byproducts due to incorrect stoichiometry or reaction conditions.Carefully control the stoichiometry of reactants. For methods involving intermediates, ensure each step is complete before proceeding.
Product Loss During Workup: The product may be lost during extraction or purification steps.Diethyl 2-oxopropanedioate is soluble in many organic solvents. Ensure efficient extraction and minimize transfers. Azeotropic distillation with toluene can be used for dehydration prior to final purification.[1]
Formation of an Oil Instead of Crystals Incomplete Hydration: Insufficient water present to form the dihydrate.Expose the oily product to humid air or add a small amount of water to induce crystallization.[1] Recrystallization from a solvent system containing water can also be effective.
Purification Difficulties Presence of Unreacted Starting Material: Incomplete conversion of diethyl malonate.Optimize the reaction conditions to drive the reaction to completion. Purification can be achieved by fractional distillation under vacuum before hydration.[1]
Formation of Closely-Related Byproducts: Side reactions leading to impurities with similar physical properties.For malonic ester synthesis, carefully control the stoichiometry to avoid dialkylation.[4] Chromatographic purification may be necessary in some cases.
Characterization Issues Unstable Product: The dihydrate may lose water upon heating.Use analytical techniques that do not require high temperatures, such as NMR and IR spectroscopy. For melting point analysis, be aware that it may be a decomposition temperature.
Incorrect Spectral Data: The obtained spectra do not match the expected structure.Ensure the sample is pure. Compare the spectra with literature data for both the anhydrous keto-form and the hydrated diol form. The presence of both forms can lead to complex spectra.

Experimental Protocols

High-Yield Synthesis of Diethyl 2-oxopropanedioate via Oxidation of Diethyl Malonate with Sodium Chlorite

This protocol is based on a method reported to yield up to 97% of diethyl 2-oxopropanedioate, which can then be hydrated.[1]

Materials:

  • Diethyl malonate

  • Sodium chlorite (NaClO₂)

  • Aqueous buffer solution (pH 4.4)

  • Toluene

  • Ethyl acetate

  • Sodium thiosulfate solution

  • Standard laboratory glassware and equipment

Procedure:

  • Suspend diethyl malonate in an aqueous buffer solution at pH 4.4.

  • Slowly add an aqueous solution of sodium chlorite to the suspension while maintaining the temperature.

  • Monitor the reaction progress by TLC or GC-MS until the diethyl malonate is consumed.

  • Upon completion, quench any residual oxidant by adding a solution of sodium thiosulfate.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude diethyl 2-oxopropanedioate as a yellow-green oil.

  • For purification and dehydration of the keto-ester, perform azeotropic distillation with toluene.[1]

  • To obtain the dihydroxy form, expose the purified oil to a humid atmosphere or recrystallize from a solvent mixture containing water.

Data Presentation

Table 1: Comparison of Synthetic Methods for Diethyl 2-Oxopropanedioate

Starting Material Oxidizing/Reagent Reported Yield Reference
Diethyl malonateSodium chlorite (aqueous, pH 4.4)97%[1]
Diethyl malonateDinitrogen tetroxide (N₂O₄)90% (crude)[1]
Diethyl malonateDinitrogen trioxide (N₂O₃)74-76%[1]
Diethyl malonateSelenium dioxide (SeO₂)23%[1]
Diethyl methylenemalonateOzone, then hydrogenation82%[2][3]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Diethyl 2-Oxopropanedioate cluster_hydration Hydration & Purification start Diethyl Malonate reaction Oxidation (e.g., NaClO2, pH 4.4) start->reaction workup Aqueous Workup & Extraction reaction->workup anhydrous Diethyl 2-Oxopropanedioate (Yellow-green Oil) workup->anhydrous hydration Hydration (Addition of H2O) anhydrous->hydration crystallization Crystallization hydration->crystallization final_product This compound (White Crystals) crystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check Reaction Completion (TLC, GC-MS) start->check_reaction check_conditions Review Reaction Conditions (Temp, Time, pH) check_reaction->check_conditions Incomplete check_workup Analyze Workup Procedure check_reaction->check_workup Complete optimize_time Increase Reaction Time/ Temperature check_reaction->optimize_time check_reagents Verify Reagent Purity & Stoichiometry check_conditions->check_reagents optimize_conditions Adjust pH/ Use Alternative Oxidant check_conditions->optimize_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents optimize_workup Modify Extraction/ Purification Steps check_workup->optimize_workup

Caption: Troubleshooting flowchart for addressing low yield issues.

References

Technical Support Center: Diethyl 2,2-dihydroxypropanedioate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of diethyl 2,2-dihydroxypropanedioate. Researchers, scientists, and drug development professionals can use this resource to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Purification - Incomplete reaction or side reactions during synthesis.- Degradation of the product during workup or purification.- Product loss during extraction or recrystallization steps.- Optimize reaction conditions (temperature, reaction time, stoichiometry).- Use milder purification techniques (e.g., column chromatography at low temperature).- Ensure efficient extraction and minimize transfer losses.
Product Appears Oily or as a Non-crystalline Solid - Presence of residual solvent.- Contamination with starting materials or byproducts.- The compound may be inherently low-melting or an oil at room temperature.- Dry the product under high vacuum.- Perform further purification by column chromatography.- Attempt co-distillation with a non-polar solvent to remove impurities. If the product is an oil, purification should focus on chromatography.
Discoloration of the Product (Yellow or Brown) - Thermal degradation.- Presence of acidic or basic impurities catalyzing decomposition.- Oxidation of the dihydroxy moiety.- Avoid high temperatures during purification and storage.- Neutralize the crude product before purification.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Spectroscopic Data (NMR, IR) - Presence of impurities.- Isomeric impurities.- Degradation of the sample in the NMR solvent.- Repurify the sample using a different technique (e.g., preparative HPLC if column chromatography fails).- Analyze the sample immediately after preparation.- Use deuterated solvents that are free of acid or base traces.
Poor Separation During Column Chromatography - Inappropriate solvent system (eluent).- Incorrect choice of stationary phase (silica gel, alumina).- Overloading the column.- Perform thin-layer chromatography (TLC) to determine the optimal eluent system.- Consider using a different stationary phase, such as alumina for acid-sensitive compounds.- Reduce the amount of crude product loaded onto the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity found after the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as diethyl oxalate and the corresponding Grignard reagent or other nucleophile, as well as byproducts from side reactions. Water and residual solvents from the workup are also frequent contaminants.

Q2: How can I prevent the degradation of this compound during purification?

A2: this compound is a geminal diol, which can be sensitive to acidic and basic conditions, as well as heat. It is recommended to maintain a neutral pH during workup and purification. Avoid high temperatures by using a rotary evaporator at low temperatures and storing the compound in a cool, dark place.

Q3: What is the recommended method for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of impurities. For small-scale purification and removal of polar impurities, column chromatography on silica gel is often effective. For larger quantities or crystalline products, recrystallization from a suitable solvent system can be employed.

Q4: My purified this compound is a viscous oil, not a solid. Is this normal?

A4: While some dihydroxy compounds are crystalline solids, it is not uncommon for others, particularly those with flexible alkyl chains, to exist as oils or low-melting solids. The physical state can be influenced by minor impurities. If spectroscopic data (NMR, Mass Spec) confirm the structure and high purity, the oily nature may be inherent to the compound.

Q5: What are the ideal storage conditions for purified this compound?

A5: To minimize degradation, the purified compound should be stored at low temperatures (-20°C is recommended for long-term storage), under an inert atmosphere (nitrogen or argon), and protected from light.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Glass column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel. Load the sample onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexanes:ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator at low temperature.

  • Final Drying: Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the this compound is a solid and a suitable solvent system can be found.

Materials:

  • Crude this compound

  • Recrystallization solvent(s)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or under vacuum.

Visualizations

Purification_Workflow Crude_Product Crude Diethyl 2,2-dihydroxypropanedioate Initial_Analysis Initial Analysis (TLC, NMR) Crude_Product->Initial_Analysis Purification_Choice Choose Purification Method Initial_Analysis->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography  Oily Product or Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Crystalline Solid   Pure_Product Pure Product Column_Chromatography->Pure_Product Recrystallization->Pure_Product Final_Analysis Final Analysis (NMR, MS, Purity) Pure_Product->Final_Analysis Storage Store under Inert Atmosphere at -20°C Final_Analysis->Storage

Caption: A general workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reaction Check Reaction Completion (TLC, NMR of crude) Start->Check_Reaction Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction Optimize_Conditions Optimize Reaction (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions Yes Check_Workup Review Workup & Purification Steps Incomplete_Reaction->Check_Workup No End Improved Yield Optimize_Conditions->End Product_Loss Significant Product Loss? Check_Workup->Product_Loss Improve_Technique Refine Extraction/ Recrystallization Technique Product_Loss->Improve_Technique Yes Check_Degradation Signs of Degradation? (Discoloration, Byproducts) Product_Loss->Check_Degradation No Improve_Technique->End Degradation_Present Degradation Confirmed Check_Degradation->Degradation_Present Milder_Conditions Use Milder Purification (Low Temp, Neutral pH) Degradation_Present->Milder_Conditions Yes Degradation_Present->End No Milder_Conditions->End

Caption: A troubleshooting guide for addressing low yields during purification.

Technical Support Center: Diethyl 2,2-dihydroxypropanedioate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving diethyl 2,2-dihydroxypropanedioate. This reagent, also known as diethyl mesoxalate hydrate, is a valuable building block in organic synthesis. However, its reactivity can sometimes lead to the formation of undesired side products. This guide aims to help you identify, mitigate, and troubleshoot these common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and diethyl oxomalonate?

A1: this compound is the hydrate form of diethyl oxomalonate (also known as diethyl ketomalonate). In solution and under many reaction conditions, they exist in equilibrium. The reactivity of this compound is predominantly that of its keto form, diethyl oxomalonate, which is a highly reactive electrophile.[1][2] The presence of water can shift the equilibrium towards the hydrate form.[1][2]

Q2: My reaction with this compound is not proceeding to completion. What are the possible causes?

A2: Incomplete conversion can be due to several factors:

  • Insufficiently activated reaction partner: The nucleophile or diene you are reacting with this compound may not be reactive enough under the chosen conditions.

  • Steric hindrance: Bulky substituents on either reactant can slow down or prevent the reaction.

  • Inappropriate solvent or temperature: The reaction may require a specific solvent to proceed efficiently, and the temperature might be too low.

  • Catalyst deactivation: If you are using a catalyst, it may be deactivated by impurities in the starting materials or solvent.

Q3: I am observing a significant amount of a decarboxylated side product in my reaction. Why is this happening and how can I prevent it?

A3: this compound and its derivatives can be susceptible to hydrolysis of the ester groups followed by decarboxylation, especially under harsh acidic or basic conditions and elevated temperatures.[3] The resulting side product is typically a substituted diethyl malonate or, after further hydrolysis and decarboxylation, a substituted acetic acid derivative.

Mitigation Strategies:

  • Milder Reaction Conditions: Use milder bases (e.g., organic amines instead of alkali metal hydroxides) or acids, and run the reaction at the lowest effective temperature.

  • Anhydrous Conditions: If the reaction chemistry allows, performing the reaction under anhydrous conditions can minimize hydrolysis.

  • Control of pH: Maintain a neutral or near-neutral pH if possible.

Troubleshooting Common Side Products

The high reactivity of the carbonyl group in the keto-form of this compound can lead to several common side products. Below are troubleshooting guides for the most frequently encountered issues.

Issue 1: Formation of Self-Condensation Products

In reactions involving base catalysts, such as aldol-type condensations, diethyl oxomalonate can react with itself, leading to oligomeric or polymeric byproducts. This is particularly prevalent if the desired nucleophile is not sufficiently reactive or is added too slowly.

Troubleshooting Workflow:

start Self-Condensation Observed check_nucleophile Is the nucleophile sufficiently reactive? start->check_nucleophile slow_addition Is the nucleophile added slowly? check_nucleophile->slow_addition No solution1 Use a more reactive nucleophile or activate the existing one. check_nucleophile->solution1 Yes high_concentration Is the concentration of diethyl oxomalonate high? slow_addition->high_concentration No solution2 Add the nucleophile more rapidly or use a syringe pump for controlled, faster addition. slow_addition->solution2 Yes strong_base Is a strong base used? high_concentration->strong_base No solution3 Use a lower concentration of diethyl oxomalonate (e.g., via slow addition). high_concentration->solution3 Yes solution4 Use a milder base (e.g., an organic amine). strong_base->solution4 Yes start This compound intermediate1 Hydrolysis of one ester group start->intermediate1 + H2O (acid or base) intermediate2 Decarboxylation intermediate1->intermediate2 side_product Monoester Side Product intermediate2->side_product start Baylis-Hillman Reaction path1 Desired 1:1 Adduct start->path1 path2 Undesired 2:1 Adduct (Michael Addition Side Product) start->path2 condition1 Excess Activated Alkene condition1->path2 condition2 High Concentration of Activated Alkene condition2->path2 solution Use Excess Diethyl Oxomalonate and Slow Alkene Addition solution->path1

References

Diethyl 2,2-dihydroxypropanedioate degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl 2,2-dihydroxypropanedioate. The information is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Disclaimer: this compound is a specialty chemical with limited publicly available stability data. The degradation pathways and prevention strategies outlined below are based on fundamental principles of organic chemistry, particularly the chemistry of gem-diols and esters, as well as data from structurally related compounds. These should be considered as general guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and diethyl oxomalonate?

A1: this compound is the hydrate form of diethyl oxomalonate. The central carbon atom of this compound is a gem-diol, meaning it has two hydroxyl groups attached to the same carbon. This gem-diol is in equilibrium with the corresponding ketone, diethyl oxomalonate, and water. The presence of two electron-withdrawing ester groups stabilizes the hydrated gem-diol form, making it readily formed in the presence of moisture.[1][2]

Q2: What are the primary expected degradation pathways for this compound?

A2: The primary anticipated degradation pathways for this compound are:

  • Hydrolysis: As an ester, it is susceptible to both acid- and base-catalyzed hydrolysis of its ethyl ester groups to yield ethanol and 2,2-dihydroxypropanedioic acid (mesoxalic acid monohydrate).

  • Dehydration: The gem-diol can dehydrate to form the more reactive diethyl oxomalonate, especially under anhydrous conditions or at elevated temperatures.

  • Decarboxylation: Upon hydrolysis to the diacid, further degradation via decarboxylation, especially at elevated temperatures, is possible.

Q3: How should I properly store this compound to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. A tightly sealed container is crucial to protect it from atmospheric moisture, which can participate in hydrolysis. For long-term storage, refrigeration (2-8 °C) is recommended. The material should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Prevention
Change in physical appearance (e.g., from solid to liquid/syrup) Absorption of atmospheric moisture leading to the formation of a concentrated aqueous solution.Store in a desiccator over a suitable drying agent. Ensure the container is tightly sealed. Handle the compound in a glove box or under a dry, inert atmosphere.
Unexpected peaks in NMR/LC-MS analysis of a freshly prepared solution Onset of hydrolysis, leading to the formation of the monoester or the fully hydrolyzed diacid.Prepare solutions fresh before use. Use anhydrous solvents when possible and appropriate for the experiment. If aqueous solutions are necessary, buffer them at a slightly acidic pH (around 4-5) to minimize both acid and base-catalyzed hydrolysis.
Poor reactivity in a reaction where the anhydrous keto-form is expected to be the reactive species The stable gem-diol form is not readily converting to the active keto-form under the reaction conditions.If the anhydrous form is required, consider in-situ dehydration methods or using a non-aqueous solvent system. Gentle heating under vacuum might also favor the formation of the keto-form, but this should be done cautiously to avoid thermal decomposition.
Gradual decrease in pH of an unbuffered aqueous solution over time Hydrolysis of the ester groups to form the acidic degradation product, 2,2-dihydroxypropanedioic acid.Use a buffered solution if the experimental conditions allow. Monitor the pH of the solution over the course of the experiment.

Predicted Degradation Pathways

The following diagram illustrates the principal expected degradation pathways of this compound based on general chemical principles.

degradation_pathways Predicted Degradation Pathways of this compound Diethyl_2_2_dihydroxypropanedioate This compound (gem-diol form) Diethyl_oxomalonate Diethyl oxomalonate (keto-form) Diethyl_2_2_dihydroxypropanedioate->Diethyl_oxomalonate Dehydration (-H2O) Monoester_hydrolysis_product Monoethyl 2,2-dihydroxypropanedioate Diethyl_2_2_dihydroxypropanedioate->Monoester_hydrolysis_product Hydrolysis (H+ or OH-) Diethyl_oxomalonate->Diethyl_2_2_dihydroxypropanedioate Hydration (+H2O) Full_hydrolysis_product 2,2-Dihydroxypropanedioic acid (Mesoxalic acid monohydrate) Monoester_hydrolysis_product->Full_hydrolysis_product Hydrolysis (H+ or OH-) Ethanol Ethanol Monoester_hydrolysis_product->Ethanol Full_hydrolysis_product->Ethanol

Caption: Predicted degradation pathways of this compound.

Experimental Protocols

The following are general protocols for monitoring the stability of this compound. These should be adapted based on the specific experimental context.

Protocol 1: Monitoring Hydrolytic Stability by HPLC

Objective: To determine the rate of hydrolysis of this compound under acidic, neutral, and basic conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Buffers: pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), pH 9 (e.g., borate buffer)

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

  • Reaction Solutions: In separate vials, add a small aliquot of the stock solution to each of the pH 4, 7, and 9 buffers to achieve a final desired concentration (e.g., 100 µg/mL).

  • Incubation: Incubate the vials at a controlled temperature (e.g., 25 °C or 40 °C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching (if necessary): If the reaction is rapid, quench the degradation by neutralizing the pH or diluting with the mobile phase.

  • HPLC Analysis: Analyze the samples by HPLC. A typical starting condition could be a gradient elution with water and acetonitrile as the mobile phase and UV detection at a wavelength where the compound has absorbance (e.g., around 210-220 nm).

  • Data Analysis: Quantify the peak area of the parent compound at each time point to determine the degradation rate. The appearance of new peaks would indicate the formation of degradation products.

Protocol 2: General Workflow for Stability Testing

The following diagram outlines a general workflow for assessing the stability of this compound under various stress conditions.

stability_workflow General Workflow for Stability Testing cluster_stress Stress Conditions Hydrolytic Hydrolytic (Acid, Base, Neutral) Analysis Analyze samples at time points (e.g., HPLC, LC-MS) Hydrolytic->Analysis Oxidative Oxidative (e.g., H2O2) Oxidative->Analysis Photolytic Photolytic (UV/Vis light) Photolytic->Analysis Thermal Thermal (Elevated Temperature) Thermal->Analysis Sample_Prep Prepare solutions of This compound Sample_Prep->Hydrolytic Sample_Prep->Oxidative Sample_Prep->Photolytic Sample_Prep->Thermal Data_Eval Evaluate data: - Degradation kinetics - Identify degradation products Analysis->Data_Eval

Caption: General experimental workflow for stability assessment.

References

Optimizing reaction conditions for diethyl 2,2-dihydroxypropanedioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the reaction conditions for diethyl 2,2-dihydroxypropanedioate.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between diethyl oxomalonate and this compound?

A1: this compound (also known as diethyl ketomalonate hydrate) is the hydrate form of diethyl oxomalonate. Diethyl oxomalonate is a greenish-yellow oil that readily reacts with atmospheric moisture to form the crystalline white solid, this compound.[1][2]

Q2: What are the common starting materials for the synthesis of this compound?

A2: A common and efficient method for synthesizing this compound involves the oxidation of diethyl malonate.[1][3]

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored at 4°C.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete oxidation of diethyl malonate. - Ensure the correct stoichiometry of the oxidizing agent (e.g., sodium chlorite).- Monitor the reaction pH; a slightly acidic medium (e.g., pH 4.4) has been reported to be effective.[1][3]- Extend the reaction time, monitoring the progress by techniques like TLC or GC-MS.
Side reactions. - Control the reaction temperature to prevent the formation of degradation products.- Ensure slow and controlled addition of reagents.
Loss of product during workup and purification. - Optimize the extraction procedure, ensuring the correct solvent and pH.- If recrystallization is used for purification, minimize the amount of solvent to prevent significant loss of the product in the mother liquor.
Issue 2: Product is an Oil instead of Crystalline Solid
Potential Cause Troubleshooting Step
Incomplete hydration of diethyl oxomalonate. - Expose the oily product to a humid atmosphere or add a small amount of water to induce crystallization.[1][2]- The anhydrous form, diethyl oxomalonate, is an oil at room temperature.[1]
Presence of impurities. - Purify the product using appropriate techniques such as column chromatography or recrystallization to remove impurities that may inhibit crystallization.
Issue 3: Discolored Product (Yellowish or Greenish)
Potential Cause Troubleshooting Step
Presence of unreacted diethyl oxomalonate. - As mentioned in the previous issue, ensure complete hydration by adding a controlled amount of water. Diethyl oxomalonate is a greenish-yellow oil.[1][2]
Impurities from the starting material or side reactions. - Purify the starting diethyl malonate if necessary.- Optimize reaction conditions (temperature, pH) to minimize the formation of colored byproducts.

Experimental Protocols

Synthesis of this compound via Oxidation of Diethyl Malonate

This protocol is based on a patented method for the production of diethyl ketomalonate hydrate.[3]

Materials:

  • Diethyl malonate

  • Sodium chlorite (25% aqueous solution)

  • Acetic acid

  • Water

  • Reaction flask (e.g., 100 mL four-necked flask)

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

Procedure:

  • To a 100 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 49.6 g (0.137 mole) of a 25% sodium chlorite aqueous solution.

  • Slowly add 2.6 mL (0.046 mole) of acetic acid. The pH of the reaction system should be approximately 4.4.

  • Under stirring, slowly add 10 g (0.062 mole) of diethyl malonate.

  • Maintain the reaction temperature and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, proceed with the workup, which typically involves extraction with a suitable organic solvent, washing of the organic layer, drying, and removal of the solvent.

  • The resulting crude product can be purified by recrystallization.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Starting MaterialDiethyl malonate[1][3]
Oxidizing AgentSodium chlorite (NaClO₂)[1]
pH4.4[1]
Reported Yield97%[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Charge flask with a. Sodium chlorite solution b. Acetic acid add_dm 2. Add Diethyl Malonate reagents->add_dm react 3. Stir at controlled temperature and monitor progress (TLC/GC-MS) add_dm->react extract 4. Quench reaction and perform aqueous workup react->extract purify 5. Purify by recrystallization extract->purify characterize 6. Characterize final product (e.g., NMR, IR, MP) purify->characterize

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn side_rxn Side Reactions start->side_rxn workup_loss Workup Losses start->workup_loss optimize_cond Optimize Reaction Conditions: - Check stoichiometry - Adjust pH - Increase reaction time incomplete_rxn->optimize_cond control_temp Control Temperature and Reagent Addition Rate side_rxn->control_temp refine_workup Refine Workup Protocol: - Optimize extraction - Minimize solvent in recrystallization workup_loss->refine_workup

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Diethyl 2,2-dihydroxypropanedioate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Diethyl 2,2-dihydroxypropanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this hygroscopic reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so hygroscopic?

A1: this compound, also known as diethyl dihydroxymalonate, is the hydrate of diethyl ketomalonate (or diethyl oxomalonate). Its hygroscopic nature stems from the equilibrium between the ketone and its gem-diol hydrate form. In the presence of moisture, the ketone readily converts to the more stable crystalline hydrate, this compound.[1]

Q2: How should I store this compound to maintain its integrity?

A2: Due to its moisture sensitivity, it is crucial to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent moisture absorption.[4] For long-term storage, refrigeration in a desiccator is ideal.

Q3: What are the primary safety precautions when handling this compound?

A3: this compound and its anhydrous form, diethyl ketomalonate, can cause skin and serious eye irritation, as well as respiratory irritation.[5][6] Always handle this compound in a well-ventilated area or a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][5]

Q4: Can I use the hydrated form directly in my reactions?

A4: The suitability of using the hydrated form depends on the specific reaction conditions. For reactions that are sensitive to water, the presence of the hydrate can lead to undesired side reactions or reduced yields. In such cases, it is essential to use the anhydrous form or to remove the water of hydration prior to the reaction.

Q5: How can I determine the water content of my this compound sample?

A5: Karl Fischer titration is the most accurate and widely used method for determining the water content in chemical samples.[6][7][8][9] This technique can precisely quantify the amount of water present, allowing for accurate stoichiometry calculations in your reactions.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields
Symptom Possible Cause Troubleshooting Steps
Lower than expected or variable reaction yields.The presence of excess water from the hygroscopic reagent is interfering with the reaction.1. Quantify Water Content: Before each reaction, determine the precise water content of your this compound sample using Karl Fischer titration.[9] 2. Adjust Stoichiometry: Account for the water content when calculating the molar equivalents of your reactants. 3. Use Anhydrous Form: If possible, consider using anhydrous diethyl ketomalonate for moisture-sensitive reactions. 4. Dry the Reagent: If you only have the hydrate, you may be able to dry it to the anhydrous form. One method involves azeotropic drying with toluene followed by removal of the solvent under high vacuum.[10] Always verify the final water content after drying.
Issue 2: Formation of Unexpected Side Products
Symptom Possible Cause Troubleshooting Steps
Observation of unknown peaks in NMR or LC-MS analysis of the crude reaction mixture.The water from the hydrated reagent may be participating in side reactions, such as hydrolysis of starting materials or intermediates.1. Review Reaction Mechanism: Carefully examine your reaction mechanism to identify any steps that could be sensitive to water. 2. Implement Anhydrous Techniques: Handle the reagent and set up the reaction under a dry, inert atmosphere (e.g., in a glove box or using Schlenk line techniques).[2] 3. Use Dry Solvents: Ensure that all solvents used in the reaction are rigorously dried prior to use.
Issue 3: Difficulty in Handling and Weighing the Reagent
Symptom Possible Cause Troubleshooting Steps
The solid reagent appears clumpy or turns into a liquid upon exposure to the atmosphere, making accurate weighing difficult.Rapid absorption of atmospheric moisture.1. Work Quickly: Minimize the time the container is open to the atmosphere.[5] 2. Use a Glove Box or Bag: For highly sensitive applications, weigh the reagent inside a glove box or a glove bag with a controlled, dry atmosphere.[2] 3. Weigh by Difference: Pre-weigh a sealed vial containing the reagent, quickly transfer an approximate amount to the reaction vessel, and then re-weigh the vial to determine the exact amount transferred.

Quantitative Data

Parameter Value/Information Significance for Handling
Physical State Anhydrous form is a yellow liquid; Hydrate is a white crystalline solid.[1]The physical state can be an initial indicator of hydration.
Water Solubility The anhydrous form is highly soluble in water, leading to the formation of the hydrate.[1]Avoids the use of water as a solvent unless the hydrate is the desired reactant.
Moisture Sensitivity High. Rapidly absorbs moisture from the air to form the hydrate.[1][6]Strict anhydrous handling and storage techniques are necessary to maintain the anhydrous form.

Experimental Protocols

Protocol 1: Accurate Weighing and Dispensing of this compound for a Moisture-Sensitive Reaction

This protocol outlines the steps for accurately weighing and dispensing the hygroscopic solid, this compound, for a reaction where water content is critical (e.g., a Grignard reaction).

Materials:

  • This compound

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Oven-dried glassware

  • Glove box or Schlenk line with a dry inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Septa

Procedure:

  • Preparation of Glassware: Ensure all glassware to be used (reaction flask, vials, etc.) is thoroughly dried in an oven at >120°C for at least 4 hours and then cooled under a stream of dry inert gas or in a desiccator.

  • Inert Atmosphere: Transfer the sealed container of this compound and all necessary equipment into a glove box. If a glove box is not available, use a Schlenk line.

  • Weighing:

    • Tare an empty, dry vial with a screw cap and a septum on an analytical balance inside the glove box.

    • Quickly transfer the desired amount of this compound to the vial and seal it immediately.

    • Record the precise weight.

  • Dissolution:

    • Using a dry syringe, draw up the required volume of anhydrous solvent.

    • Pierce the septum of the vial containing the reagent and slowly add the solvent to dissolve the solid.

  • Transfer to Reaction:

    • Once fully dissolved, draw the solution into the syringe.

    • Transfer the solution via the syringe to the reaction flask, which is already under an inert atmosphere.

Protocol 2: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content of this compound using a volumetric Karl Fischer titrator.

Materials:

  • Karl Fischer titrator

  • Appropriate Karl Fischer reagents (titrant and solvent) for ketones to avoid side reactions.[13]

  • This compound sample

  • Dry syringe and needle

  • Analytical balance

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be pre-titrated to a dry state.

  • Sample Preparation:

    • Draw a suitable amount of the this compound into a dry, gas-tight syringe. The sample size should be chosen based on the expected water content to ensure it falls within the optimal range for the instrument.

    • Accurately determine the weight of the sample by weighing the syringe before and after injection.

  • Titration:

    • Inject the sample into the titration cell.

    • Start the titration. The instrument will automatically add the Karl Fischer titrant and stop at the endpoint.

  • Calculation: The instrument's software will calculate the water content based on the amount of titrant consumed and the weight of the sample. The result is typically expressed as a percentage or in parts per million (ppm).

Visualizations

troubleshooting_workflow start Problem Encountered (e.g., low yield, side products) check_hygroscopic Is the reagent hygroscopic? start->check_hygroscopic handle_anhydrous Implement Anhydrous Handling Techniques check_hygroscopic->handle_anhydrous Yes isolate_issue Isolate Other Potential Issues (e.g., reagent purity, temperature) check_hygroscopic->isolate_issue No quantify_water Quantify Water Content (Karl Fischer Titration) handle_anhydrous->quantify_water dry_reagent Consider Drying the Reagent handle_anhydrous->dry_reagent adjust_stoichiometry Adjust Reaction Stoichiometry quantify_water->adjust_stoichiometry review_mechanism Review Reaction Mechanism for Water Sensitivity adjust_stoichiometry->review_mechanism dry_reagent->quantify_water end Problem Resolved review_mechanism->end isolate_issue->end

Caption: Troubleshooting workflow for experiments involving hygroscopic reagents.

experimental_workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_reaction Reaction oven_dry Oven-Dry Glassware cool_inert Cool Under Inert Gas oven_dry->cool_inert weigh_reagent Weigh Reagent cool_inert->weigh_reagent dissolve_solvent Dissolve in Anhydrous Solvent weigh_reagent->dissolve_solvent transfer_reagent Transfer Reagent to Reaction dissolve_solvent->transfer_reagent run_reaction Run Reaction transfer_reagent->run_reaction

Caption: Experimental workflow for handling hygroscopic this compound.

References

Technical Support Center: Scaling Up the Synthesis of Diethyl 2,2-Dihydroxypropanedioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the synthesis of diethyl 2,2-dihydroxypropanedioate (also known as diethyl oxomalonate hydrate). This valuable intermediate is frequently used in the synthesis of pharmaceuticals and other complex organic molecules.[1] This guide addresses common challenges and frequently asked questions to ensure a safe, efficient, and scalable synthesis process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the oxidation of diethyl malonate. The key oxidizing agents used are:

  • Dinitrogen Tetroxide (N₂O₄): A well-established method that proceeds through the nitrosation of diethyl malonate to form an isonitrosoester, which is then oxidized.[2]

  • Sodium Chlorite (NaClO₂): A more recent and high-yielding method that involves the direct oxidation of diethyl malonate in an aqueous solution at a controlled pH.[2][3]

  • Ozone (O₃): This method typically involves the ozonolysis of a diethyl malonate derivative, such as diethyl ethylidenemalonate.[2][4]

Q2: What are the key safety considerations when scaling up the synthesis?

A2: Each synthesis method presents unique safety challenges, especially at a larger scale.

  • Dinitrogen Tetroxide: This is a highly toxic and corrosive substance.[5][6][7][8][9] It is crucial to work in a well-ventilated area, preferably in a closed system, and use appropriate personal protective equipment (PPE), including respiratory protection.[5][9] Dinitrogen tetroxide is a strong oxidizer and can form explosive mixtures with combustible materials.[5]

  • Ozone: Ozone is a toxic and highly reactive gas.[10] Ozonolysis reactions can form explosive peroxide intermediates.[11] Proper quenching procedures and careful temperature control are essential to mitigate these risks. Due to these hazards, ozonolysis is often limited to laboratory scale (up to ~150g of product).[2]

  • Sodium Chlorite: While generally safer than dinitrogen tetroxide and ozone, sodium chlorite is a strong oxidizing agent and should be handled with care. The reaction can be exothermic, requiring careful monitoring and control of the reaction temperature.

Q3: How does the choice of synthesis method affect the final product form?

A3: The final product can be isolated as either the anhydrous diethyl oxomalonate (a yellow oil) or its crystalline hydrate, this compound. The presence of water in the reaction or work-up will lead to the formation of the hydrate.[2][3] The anhydrous form can be obtained by azeotropic distillation with a suitable solvent like toluene.[3]

Q4: What are the typical yields for each method?

A4: The reported yields can vary based on the reaction scale and specific conditions. The following table provides a general comparison:

Synthesis MethodTypical Reported YieldReference
Dinitrogen Tetroxide Oxidation74-90%[2]
Sodium Chlorite Oxidation~97%[2][3]
Ozonolysis of Diethyl Ethylidenemalonate~62%[2][4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound synthesis.

Method 1: Dinitrogen Tetroxide Oxidation

Problem: Low Yield or Incomplete Reaction

  • Possible Cause: Insufficient nitrosation of diethyl malonate.

    • Solution: Ensure the dropwise addition of the nitrosating agent (e.g., from sodium nitrite and acid) is slow and the temperature is maintained at 0-10°C to prevent decomposition of nitrous acid.

  • Possible Cause: Inefficient oxidation of the isonitrosoester.

    • Solution: Ensure an adequate amount of dinitrogen tetroxide is used. The reaction is often carried out at low temperatures (-10 to 0°C). Monitor the reaction progress by TLC or another suitable analytical method.

  • Possible Cause: Loss of product during work-up.

    • Solution: this compound is water-soluble. Minimize the use of aqueous washes. Extraction with a suitable organic solvent (e.g., ethyl acetate) should be performed multiple times to ensure complete recovery.

Problem: Safety Concerns with Dinitrogen Tetroxide Handling

  • Possible Cause: Inadequate ventilation and containment.

    • Solution: Always handle dinitrogen tetroxide in a fume hood with excellent airflow or in a closed-reactor system.[5][9] Use a scrubber system to neutralize any unreacted N₂O₄ vapor.

  • Possible Cause: Risk of explosion or fire.

    • Solution: Dinitrogen tetroxide is a strong oxidizer. Keep it away from flammable and combustible materials.[5] Ensure all equipment is clean and free of organic residues.

Method 2: Sodium Chlorite Oxidation

Problem: Reaction is Too Slow or Stalls

  • Possible Cause: Incorrect pH of the reaction mixture.

    • Solution: The optimal pH for this reaction is around 4.4.[3] Use a suitable buffer (e.g., acetic acid) to maintain the pH within the desired range. Monitor the pH throughout the reaction and adjust as necessary.

  • Possible Cause: Poor mixing of the biphasic system.

    • Solution: On a larger scale, efficient stirring is crucial as this is a multiphase reaction. Use a mechanical stirrer with an appropriate impeller design to ensure good mass transfer between the aqueous and organic phases.

Problem: Exothermic Reaction Leading to Runaway

  • Possible Cause: Addition rate of reagents is too fast.

    • Solution: The addition of sodium chlorite solution and diethyl malonate should be done slowly and in a controlled manner.[3] Monitor the internal temperature of the reactor closely.

  • Possible Cause: Inadequate cooling capacity.

    • Solution: Ensure the reactor's cooling system is sufficient to handle the heat generated by the reaction, especially at scale. Consider using a jacketed reactor with a reliable cooling fluid and control system.

Problem: Formation of Byproducts

  • Possible Cause: Over-oxidation of the product.

    • Solution: Monitor the reaction closely and stop it once the starting material is consumed. Over-oxidation can lead to the formation of other carboxylic acid derivatives.

  • Possible Cause: Side reactions of the chlorite oxidant.

    • Solution: Maintaining the optimal pH and temperature can help minimize side reactions.

Method 3: Ozonolysis

Problem: Low Yield of the Desired Product

  • Possible Cause: Incomplete ozonolysis of the starting material.

    • Solution: Ensure a sufficient amount of ozone is bubbled through the solution. The reaction is often carried out at low temperatures (e.g., -78°C) to prevent over-oxidation and side reactions.[4] The endpoint can be detected by the appearance of a blue color from unreacted ozone.[12]

  • Possible Cause: Inefficient work-up of the ozonide intermediate.

    • Solution: The choice of reducing agent for the ozonide work-up is critical. Dimethyl sulfide (DMS) or triphenylphosphine (TPP) are commonly used.[4] Ensure the reducing agent is added at a low temperature and the reaction is allowed to warm to room temperature slowly.

Problem: Safety Hazards Associated with Ozone and Ozonides

  • Possible Cause: Accumulation of explosive ozonides.

    • Solution: Never allow the reaction mixture containing the ozonide to warm up before adding the reducing agent.[11] Do not concentrate the reaction mixture before the ozonide has been quenched.

  • Possible Cause: Exposure to toxic ozone gas.

    • Solution: Perform the reaction in a well-ventilated fume hood.[10] Use an ozone destruction unit (e.g., passing the exit gas through a solution of potassium iodide or a manganese dioxide catalyst) to neutralize any excess ozone.[12]

Experimental Protocols

Synthesis via Sodium Chlorite Oxidation (Lab Scale)

This protocol is adapted from a patented procedure.[3]

  • To a 100 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 49.6 g (0.137 mole) of a 25% aqueous sodium chlorite solution.

  • Slowly add 2.6 mL (0.046 mole) of acetic acid. The pH of the reaction system should be approximately 4.4.

  • Slowly add 10 g (0.062 mole) of diethyl malonate under room temperature with vigorous stirring.

  • Continue stirring at room temperature for 3 hours. Monitor the reaction by TLC or GC.

  • After the reaction is complete, add 50 mL of ethyl acetate to the reaction system to extract the product.

  • Separate the organic layer. The aqueous layer can be extracted again with ethyl acetate to maximize recovery.

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a crystalline solid. For the anhydrous form, toluene can be added and removed by azeotropic distillation.[3]

Quantitative Data Summary

ParameterValue
Diethyl Malonate10 g (0.062 mol)
25% Sodium Chlorite (aq)49.6 g (0.137 mol)
Acetic Acid2.6 mL (0.046 mol)
Reaction Time3 hours
Reaction TemperatureRoom Temperature
Reported Yield~97%

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Prepare Reactor with Diethyl Malonate and Solvent reagent_prep Prepare Oxidant Solution addition Controlled Addition of Oxidant start->addition reagent_prep->addition stirring Maintain Temperature and Stirring addition->stirring monitoring Monitor Reaction Progress (TLC/GC) stirring->monitoring quench Quench Reaction (if necessary) monitoring->quench extraction Aqueous Work-up and Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Crystallization, Distillation) concentration->purification product Isolated this compound purification->product

Caption: General workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Guide: Low Product Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of this compound cause1 Incomplete Reaction start->cause1 cause2 Product Degradation start->cause2 cause3 Loss During Work-up start->cause3 solution1a Verify Reagent Stoichiometry and Quality cause1->solution1a solution1b Optimize Reaction Time and Temperature cause1->solution1b solution1c Ensure Efficient Mixing cause1->solution1c solution2a Control Reaction Temperature (Exotherms) cause2->solution2a solution2b Avoid Over-oxidation (Monitor Reaction) cause2->solution2b solution3a Minimize Aqueous Washes cause3->solution3a solution3b Perform Multiple Extractions cause3->solution3b

Caption: Troubleshooting logic for addressing low product yield.

References

Removal of impurities from diethyl 2,2-dihydroxypropanedioate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethyl 2,2-dihydroxypropanedioate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: this compound is the hydrate of diethyl oxomalonate and is often synthesized from diethyl malonate.[1] Consequently, common impurities may include:

  • Diethyl malonate: Unreacted starting material.

  • Diethyl oxomalonate (anhydrous form): The immediate precursor to the dihydroxy compound.[1] Its presence can be indicated by a greenish-yellow oil.[1][2]

  • Monoethyl malonate: Resulting from partial hydrolysis of the diester.

  • Ethanol: Used as a solvent or formed during hydrolysis.

  • Water: Excess water beyond the stoichiometric amount for hydrate formation.

  • Byproducts from the oxidation of diethyl malonate: The specific byproducts will depend on the oxidant used (e.g., dinitrogen tetroxide, sodium chlorite, ozone).[1][3]

Q2: My sample of this compound is a greenish-yellow oil instead of white crystals. What does this indicate?

A2: A greenish-yellow, oily appearance suggests the presence of the anhydrous form, diethyl oxomalonate.[1][2] this compound is the crystalline hydrate which forms when diethyl oxomalonate reacts with water, even from atmospheric moisture.[1][2] To convert the oily form to the crystalline dihydrate, you can introduce a controlled amount of water.

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to assess purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To identify the characteristic peaks of this compound and detect impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and separate non-volatile impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Broad melting ranges often signify the presence of impurities.

Q4: What are the storage recommendations for this compound to maintain its purity?

A4: To maintain purity, this compound should be stored in a tightly sealed container in a cool, dry place. This minimizes the potential for dehydration back to the anhydrous form or absorption of excess atmospheric moisture.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Oily or Gummy Appearance Presence of anhydrous diethyl oxomalonate or other impurities.1. Add a small amount of distilled water and stir to encourage crystallization of the dihydrate. 2. If crystallization does not occur, consider a recrystallization procedure.
Broad Melting Point Range Presence of various impurities.1. Recrystallize the sample from a suitable solvent system (e.g., ethanol/water, diethyl ether/petroleum ether). 2. If recrystallization is ineffective, consider purification by column chromatography.
Unexpected Peaks in NMR/GC-MS/HPLC Contamination with starting materials, byproducts, or solvents.1. Identify the impurities by comparing their spectral data with known compounds. 2. Select a purification method based on the properties of the identified impurities (e.g., distillation for volatile impurities, recrystallization for solid impurities).
Low Yield After Synthesis and Purification Incomplete reaction, side reactions, or loss during purification.1. Optimize reaction conditions (temperature, reaction time, stoichiometry). 2. Carefully select purification methods to minimize product loss. For example, use a minimal amount of solvent for recrystallization.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

Compound Molecular Formula Molar Mass ( g/mol ) Appearance Boiling Point (°C) Melting Point (°C) Solubility
This compoundC₇H₁₂O₆192.17White crystalsDecomposes~58-60Soluble in water, ethanol, diethyl ether.
Diethyl oxomalonateC₇H₁₀O₅174.15Clear colorless to yellow liquid208-210-30Highly soluble in water, soluble in ethanol, diethyl ether, chloroform.[1]
Diethyl malonateC₇H₁₂O₄160.17Colorless liquid199-50Negligible in water.[4]

Experimental Protocols

1. Recrystallization of this compound

This protocol is designed to purify crystalline this compound from non-volatile impurities.

  • Materials:

    • Crude this compound

    • Ethanol

    • Distilled water

    • Beaker or Erlenmeyer flask

    • Hot plate with magnetic stirrer

    • Ice bath

    • Büchner funnel and filter paper

    • Vacuum flask

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of warm ethanol in a beaker.

    • Once fully dissolved, slowly add distilled water dropwise while stirring until the solution becomes slightly cloudy (this is the point of saturation).

    • Gently warm the solution until it becomes clear again.

    • Remove the beaker from the heat and allow it to cool slowly to room temperature. Crystals should start to form.

    • Once at room temperature, place the beaker in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol-water mixture.

    • Dry the crystals under vacuum to remove any residual solvent.

2. Conversion of Diethyl Oxomalonate to this compound and Subsequent Purification

This protocol is for converting the anhydrous, oily form to the crystalline dihydrate and purifying it.

  • Materials:

    • Diethyl oxomalonate (oily)

    • Distilled water

    • Diethyl ether

    • Petroleum ether

    • Beaker or Erlenmeyer flask

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Dissolve the diethyl oxomalonate in diethyl ether.

    • Add a stoichiometric amount of distilled water and stir vigorously for 1 hour at room temperature. The reaction progress can be monitored by TLC or GC.

    • Wash the ether layer with a small amount of brine (saturated NaCl solution) in a separatory funnel to remove excess water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator.

    • To the resulting oil/solid, add a minimal amount of diethyl ether to dissolve it.

    • Slowly add petroleum ether while stirring until the solution becomes turbid.

    • Allow the solution to stand at room temperature, then in a refrigerator to induce crystallization.

    • Collect the crystals by vacuum filtration and dry them.

Mandatory Visualization

Purification_Workflow Crude_Product Crude Diethyl 2,2-Dihydroxypropanedioate Analysis1 Purity Assessment (NMR, GC-MS, HPLC) Crude_Product->Analysis1 Decision1 Is Purity > 98%? Analysis1->Decision1 Pure_Product Pure Product Decision1->Pure_Product Yes Purification_Method Select Purification Method Decision1->Purification_Method No Recrystallization Recrystallization Purification_Method->Recrystallization Column_Chromatography Column Chromatography Purification_Method->Column_Chromatography Distillation Distillation (for volatile impurities) Purification_Method->Distillation Analysis2 Purity Assessment Recrystallization->Analysis2 Column_Chromatography->Analysis2 Distillation->Analysis2 Decision2 Is Purity > 98%? Analysis2->Decision2 Decision2->Pure_Product Yes Decision2->Purification_Method No

Caption: Purification workflow for this compound.

References

Technical Support Center: Diethyl 2,2-dihydroxypropanedioate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers and drug development professionals working with diethyl 2,2-dihydroxypropanedioate.

Frequently Asked Questions (FAQs)

Q1: What is the difference between this compound and Diethyl Ketomalonate?

A1: this compound is the hydrate form of Diethyl Ketomalonate (also known as Diethyl Mesoxalate or Diethyl Oxomalonate). In the presence of moisture, the highly electrophilic central ketone of diethyl ketomalonate readily adds a molecule of water to form the more stable crystalline dihydrate.[1] This is a critical consideration for reaction planning, as the presence of this structural water can interfere with water-sensitive catalysts and reagents.

Q2: My reaction is sluggish or failing. What is the first thing I should check?

A2: The first step is to verify the form of your starting material. If you are using the dihydrate (this compound) in a reaction that requires anhydrous conditions (e.g., using strong Lewis acids, Grignard reagents, or other water-sensitive catalysts), the structural water will likely quench the catalyst or reagent. Consider either using the anhydrous form or dehydrating the material in situ if your reaction conditions allow.

Q3: How can I choose between an acid or a base catalyst for my reaction?

A3: The choice depends on the desired transformation.

  • Base Catalysts (e.g., DABCO, piperidine, NaH) are used when you need to deprotonate a nucleophile, making it more reactive. This is common in condensation reactions like the Knoevenagel or Baylis-Hillman reactions.[2][3]

  • Acid Catalysts (e.g., H₂SO₄, Amberlyst-15, TiCl₄) are used to activate the carbonyl group of the this compound, making it a better electrophile.[4] This is typical for etherification, acetalization, or some esterification reactions.[5]

Q4: Can I use this compound in a Knoevenagel condensation?

A4: Yes, but it's more accurately described as a Knoevenagel-type or Aldol condensation. The classical Knoevenagel reaction involves an active methylene compound and a carbonyl. This compound (or its keto form) acts as the carbonyl component. You would react it with an active methylene compound (like malononitrile or ethyl cyanoacetate) in the presence of a mild base catalyst.[6]

Troubleshooting Guides

Issue 1: Low or No Yield in Base-Catalyzed Condensation
Potential Cause Troubleshooting Step
Incorrect Starting Material Form The water in the dihydroxy form may be neutralizing your base catalyst. Consider gentle heating under vacuum to remove water before adding the catalyst, or use a larger amount of catalyst.
Catalyst Inactivity Use a fresh bottle of amine catalyst (e.g., DABCO, piperidine), as they can degrade over time. If using a solid base, ensure it has been properly activated and stored under inert conditions.
Aldehyde Self-Condensation If your reaction partner is an enolizable aldehyde, the base may be promoting its self-condensation. Use a milder base (e.g., L-proline, immobilized gelatine) or a lower reaction temperature.[3][7]
Reversible Reaction The reaction may be at equilibrium. If water is a byproduct, try removing it using a Dean-Stark trap or molecular sieves to drive the reaction forward.
Issue 2: Poor Performance in Acid-Catalyzed Etherification/Acetalization
Potential Cause Troubleshooting Step
Lewis Acid Deactivation Strong Lewis acids (e.g., TiCl₄, AlCl₃) are highly water-sensitive and will be quenched by the dihydroxy form of the starting material. Use the anhydrous keto form or a large stoichiometric excess of the catalyst.
Insufficient Acid Strength If using a solid acid catalyst like a zeolite or resin (e.g., Amberlyst-15), the reaction may be slow. Increase the catalyst loading or reaction temperature.[5]
Side Reactions At higher temperatures, acid catalysts can promote the dehydration of the alcohol reactant, leading to ethers (e.g., diethyl ether from ethanol) or alkenes.[5] Monitor the reaction closely and optimize for the lowest effective temperature.
Poor Solubility Ensure all components are fully dissolved in the chosen solvent. Poor solubility can lead to slow reaction rates.

// Nodes start [label="Reaction Failure\n(Low Yield / No Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="1. Verify Starting Material", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_hydrate [label="Is it the dihydrate form?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; anhydrous_needed [label="Does the reaction\nrequire anhydrous conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_hydrate [label="Solution:\n- Use anhydrous ketomalonate\n- Dehydrate in-situ\n- Use excess catalyst/reagent", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; check_catalyst [label="2. Check Catalyst", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_active [label="Is the catalyst fresh\nand active?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_catalyst [label="Solution:\n- Use fresh catalyst\n- Check for proper activation\n(if solid)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; check_conditions [label="3. Review Conditions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_temp_ok [label="Is temperature/time\noptimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution_conditions [label="Solution:\n- Increase temperature or time\n- Monitor for side reactions\n- Remove byproducts (e.g., water)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; success [label="Problem Solved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_sm; check_sm -> is_hydrate [label="Purity OK"]; is_hydrate -> anhydrous_needed [label="Yes"]; is_hydrate -> check_catalyst [label="No (Anhydrous)"]; anhydrous_needed -> solution_hydrate [label="Yes"]; anhydrous_needed -> check_catalyst [label="No"]; solution_hydrate -> success;

check_catalyst -> is_active; is_active -> check_conditions [label="Yes"]; is_active -> solution_catalyst [label="No"]; solution_catalyst -> success;

check_conditions -> is_temp_ok; is_temp_ok -> success [label="No, needs optimization"]; is_temp_ok -> success [label="Yes, problem likely elsewhere"]; is_temp_ok -> solution_conditions [style=dashed]; solution_conditions -> success; } caption [label="Fig 1. Troubleshooting workflow for common reaction failures.", shape=plaintext, fontsize=10]; start -> caption [style=invis];

// Nodes start [label="What is the desired transformation?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Branch 1: Base Catalysis activate_nucleophile [label="Deprotonate a Nucleophile\n(e.g., active methylene C-H)"]; reaction_type_base [label="Reaction Type?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; knoevenagel [label="Knoevenagel / Aldol\nCondensation", fillcolor="#FFFFFF", fontcolor="#202124"]; baylis_hillman [label="Baylis-Hillman", fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst_knoevenagel [label="Use Mild Base:\n- Piperidine\n- L-Proline\n- Immobilized Protein (BSA, Gelatine)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst_baylis [label="Use Nucleophilic Catalyst:\n- DABCO\n- DMAP\n- Tertiary Phosphines", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Branch 2: Acid Catalysis activate_carbonyl [label="Activate the Carbonyl\n(make more electrophilic)"]; reaction_type_acid [label="Reaction Type?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; etherification [label="Etherification / Acetalization", fillcolor="#FFFFFF", fontcolor="#202124"]; ene_reaction [label="Ene Reaction", fillcolor="#FFFFFF", fontcolor="#202124"]; catalyst_ether [label="Use Brønsted or Lewis Acid:\n- H₂SO₄\n- Amberlyst-15\n- Zeolites", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalyst_ene [label="Use Lewis Acid:\n- TiCl₄\n- SnCl₄\n(Requires anhydrous keto-form)", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> activate_nucleophile; start -> activate_carbonyl;

activate_nucleophile -> reaction_type_base; reaction_type_base -> knoevenagel [label="Condensation"]; reaction_type_base -> baylis_hillman [label="C-C coupling with alkene"]; knoevenagel -> catalyst_knoevenagel; baylis_hillman -> catalyst_baylis;

activate_carbonyl -> reaction_type_acid; reaction_type_acid -> etherification [label="Reaction with Alcohol"]; reaction_type_acid -> ene_reaction [label="Reaction with Alkene"]; etherification -> catalyst_ether; ene_reaction -> catalyst_ene; } caption2 [label="Fig 2. Logic diagram for selecting a suitable catalyst class.", shape=plaintext, fontsize=10]; start -> caption2 [style=invis];

Catalyst Performance Data

The following tables summarize typical catalysts and reported yields for common reactions. Note that yields are highly dependent on the specific substrate, solvent, and reaction conditions.

Table 1: Catalysts for Knoevenagel-Type & Aldol Condensations
CatalystReactantSolventTemperatureYield (%)Reference
Immobilized GelatineIsovaleraldehydeDMSORoom Temp.86[3]
Immobilized BSABenzaldehydeDMSORoom Temp.~85-89[8]
L-ProlineAcetoneAcetone-30 °C67[7]
Piperidine / Acetic AcidBenzaldehydeBenzeneRefluxHigh[9]
Manganese ComplexCyclohexanoneTHF->99[10][11]
Table 2: Catalysts for Baylis-Hillman Reaction
CatalystReactantSolventTemperatureYield (%)Reference
DABCOMethyl Acrylate--High[2]
DMAPMethyl Acrylate---[2]
TiCl₄ (Mediator)α,β-unsaturated ketones--up to 98[4]
Chiral Phosphine AmidesVarious Aldehydes--Good to High[4]

Experimental Protocols

Protocol 1: Knoevenagel-Type Condensation using an Immobilized Catalyst

This protocol is adapted from a procedure using immobilized gelatine for the condensation of an aldehyde with diethylmalonate and is applicable to this compound as the carbonyl source.[3]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, 1.2 equivalents)

  • Immobilized Gelatine on polymer support (catalyst)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Hexane (for extraction)

  • Saturated NaCl solution

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 eq), the active methylene compound (1.2 eq), and the immobilized gelatine catalyst (e.g., 1g for a 25 mmol scale reaction).

  • Add anhydrous DMSO (approx. 3-4 mL per gram of starting material) to the flask.

  • Seal the flask and stir the mixture vigorously at room temperature (e.g., on an orbital shaker at 200 rpm).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Once complete, stop the stirring and allow the catalyst beads to settle. Decant the supernatant (the DMSO solution containing the product).

  • Wash the catalyst beads with a small amount of fresh DMSO and combine the washings with the supernatant. The catalyst can be washed, dried, and reused.

  • Transfer the DMSO solution to a separatory funnel. Extract the product from the DMSO using hexane (3 x 15 mL for a 25 mmol scale).

  • Combine the organic (hexane) layers and wash once with a saturated NaCl solution to remove residual DMSO.

  • Dry the hexane solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the product as necessary, typically by column chromatography or recrystallization.

Protocol 2: Baylis-Hillman Reaction (General Outline)

This protocol outlines a general procedure for the reaction between diethyl ketomalonate (anhydrous form recommended) and an activated alkene.[2][12]

Materials:

  • Diethyl ketomalonate (anhydrous, 1.0 eq)

  • Activated alkene (e.g., methyl acrylate, 1.1 eq)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO, 0.1 - 0.2 eq)

  • Anhydrous solvent (e.g., THF, CH₂Cl₂, or solvent-free)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve diethyl ketomalonate and the activated alkene in the chosen solvent. If running solvent-free, add them directly to the flask.

  • With stirring, add the DABCO catalyst to the mixture at room temperature. The reaction is often exothermic; an ice bath may be needed to maintain room temperature.

  • Stir the reaction at room temperature. Diethyl ketomalonate is a highly reactive substrate, so the reaction is often complete within a few hours, but may be left overnight.[2] Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and wash with dilute acid (e.g., 1M HCl) to remove the DABCO catalyst.

  • Wash the organic layer with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting allylic alcohol product by flash column chromatography.

References

Validation & Comparative

Characterization of Diethyl 2,2-Dihydroxypropanedioate Adducts: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity and adduct formation of electrophilic compounds is crucial for assessing potential biological interactions. Diethyl 2,2-dihydroxypropanedioate, the hydrated form of diethyl mesoxalate, represents an interesting case study in the reactivity of geminal diols in equilibrium with a highly electrophilic ketone.

This guide provides a comparative analysis of the adducts formed from this compound with common biological nucleophiles. Due to the equilibrium between this compound and the more reactive diethyl mesoxalate, the chemistry of the latter dictates adduct formation. The central carbonyl group of diethyl mesoxalate is highly electrophilic, making it susceptible to attack by nucleophiles such as the thiol group of cysteine and the amino group of amino acids.

Comparison of Adduct Formation and Characterization

The primary reaction pathways for diethyl mesoxalate involve nucleophilic addition to its central carbonyl group. This section compares the adducts formed with key biological nucleophiles, cysteine and glycine, and provides a baseline for comparison with other analytical reagents like ninhydrin.

Target NucleophileAdduct StructureKey Characterization DataComparison with Alternatives
Cysteine (Thiol Group) Hemithioacetal, potentially leading to more complex cyclic structures.Mass Spectrometry: Expected mass increase corresponding to the addition of the diethyl mesoxalate moiety. Fragmentation patterns would likely show the loss of the diethyl mesoxalate group. NMR Spectroscopy: Shift in the proton and carbon signals of the cysteine residue upon adduct formation, particularly the β-protons and the α-carbon.Compared to other thiol-modifying reagents, diethyl mesoxalate offers a potentially reversible modification, depending on the stability of the hemithioacetal. Reagents like maleimides form stable, irreversible thioether bonds. The reactivity of diethyl mesoxalate is expected to be lower than more potent electrophiles.
Glycine (Amino Group) Carbinolamine, which can subsequently dehydrate to form an imine.Mass Spectrometry: Initial adduct would show a mass increase corresponding to the addition of diethyl mesoxalate. The dehydrated imine would have a corresponding lower mass. NMR Spectroscopy: Changes in the chemical shifts of the α-proton and α-carbon of glycine upon adduct formation. The formation of the imine would lead to a characteristic downfield shift of the α-carbon signal.Ninhydrin is a classic reagent for the detection of amino acids, forming a deeply colored product (Ruhemann's purple) with primary amines.[1][2] This reaction is highly sensitive and forms the basis of well-established analytical methods.[3][4] Diethyl mesoxalate adducts with amino acids do not produce a characteristic color, requiring spectroscopic methods for detection and characterization. The ninhydrin reaction is generally more robust for quantification of total primary amino acids.
Glutathione (Thiol & Amino Groups) Initial attack is likely at the more nucleophilic thiol group to form a hemithioacetal. Secondary reactions involving the amino group could lead to more complex, potentially cyclic, adducts.Mass Spectrometry: The initial adduct will show a mass increase corresponding to the addition of one molecule of diethyl mesoxalate to glutathione. Further reactions could lead to adducts with different mass shifts. Tandem MS would be crucial to elucidate the structure. NMR Spectroscopy: Complex NMR spectra are expected due to the multiple functional groups in glutathione. 2D NMR techniques would be necessary to assign the structure of the adduct(s).Glutathione adducts are critical in cellular detoxification pathways. The characterization of diethyl mesoxalate-glutathione adducts is essential to understand its potential toxicological profile. Compared to well-studied electrophiles like formaldehyde, which can form complex bicyclic adducts with glutathione, the reactivity of diethyl mesoxalate is less characterized.[5][6]

Experimental Protocols

Detailed experimental protocols for the formation and characterization of this compound adducts are not extensively documented in the literature. However, based on the known reactivity of diethyl mesoxalate, the following general procedures can be applied.

General Protocol for Adduct Formation with Amino Acids and Thiols
  • Reactant Preparation: Prepare stock solutions of diethyl mesoxalate (or its hydrate, this compound), the amino acid (e.g., glycine, cysteine), or thiol (e.g., glutathione) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Incubation: Mix the reactant solutions at desired molar ratios. The reaction can be carried out at room temperature or 37°C to mimic physiological conditions.

  • Time-Course Analysis: At various time points, withdraw aliquots of the reaction mixture for analysis to monitor the progress of adduct formation.

  • Sample Preparation for Analysis: Depending on the analytical technique, samples may require quenching of the reaction (e.g., by adding a strong acid) and/or purification (e.g., by solid-phase extraction) to remove unreacted starting materials and salts.

Analytical Methodologies
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Column: A reversed-phase C18 column is suitable for separating the polar adducts from the starting materials.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically used.

    • Mass Spectrometry: Electrospray ionization (ESI) in both positive and negative ion modes should be employed to detect the adducts. High-resolution mass spectrometry (e.g., Orbitrap or TOF) is recommended for accurate mass determination and elemental composition analysis. Tandem mass spectrometry (MS/MS) is essential for structural elucidation of the adducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: For NMR analysis, the adducts need to be isolated and purified, for example, by preparative HPLC. The purified adduct is then dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Experiments: 1D ¹H and ¹³C NMR spectra should be acquired to observe the chemical shift changes upon adduct formation. 2D NMR experiments, such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous structural assignment of the adducts.

Visualizing Reaction Pathways and Workflows

To facilitate a clearer understanding of the processes involved in the characterization of this compound adducts, the following diagrams illustrate the key reaction pathway and a typical experimental workflow.

Reaction_Pathway DEM Diethyl Mesoxalate (Electrophile) Adduct Initial Adduct (e.g., Hemithioacetal, Carbinolamine) DEM->Adduct Nucleophilic Attack Nuc Nucleophile (e.g., R-SH, R-NH2) Nuc->Adduct Product Stable Product (e.g., Imine, Thioether) Adduct->Product Dehydration/ Rearrangement

Caption: Reaction pathway for adduct formation.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Mix Diethyl Mesoxalate and Nucleophile B Incubate at Controlled Temperature and pH A->B C Quench Reaction and Purify B->C D LC-MS Analysis (Detection & Identification) C->D E NMR Spectroscopy (Structural Elucidation) C->E F Characterize Adduct Structure & Stability D->F E->F G Compare with Alternatives F->G

Caption: Experimental workflow for adduct characterization.

References

A Comparative Guide to the Reactivity of Diethyl and Dimethyl 2,2-Dihydroxypropanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of diethyl 2,2-dihydroxypropanedioate and dimethyl 2,2-dihydroxypropanedioate. Due to a lack of direct comparative studies in the available literature, this guide infers their relative reactivity based on fundamental principles of organic chemistry, supported by data from analogous compounds.

Introduction

This compound and its dimethyl analogue are the hydrated forms of diethyl and dimethyl oxomalonate, respectively. The central carbonyl group of the oxomalonates is highly electrophilic, a characteristic that is moderated by hydration to the geminal diol.[1] These compounds are versatile building blocks in organic synthesis, participating in a variety of carbon-carbon bond-forming reactions. Their reactivity is primarily influenced by the nature of the alkyl groups of the ester functionalities.

Theoretical Comparison of Reactivity

The primary difference between the two molecules lies in the steric bulk and electronic effects of the ethyl versus the methyl groups.

  • Steric Effects: The ethyl group is larger than the methyl group. This increased steric hindrance in this compound can be expected to slow down reactions where a nucleophile attacks the central carbon atom.[2][3]

  • Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group is a slightly stronger electron-donating group than the methyl group.[4] This effect would slightly decrease the electrophilicity of the central carbon atom in the diethyl ester compared to the dimethyl ester, potentially leading to a slower reaction rate.

Based on these principles, dimethyl 2,2-dihydroxypropanedioate is predicted to be more reactive than this compound towards nucleophilic attack due to reduced steric hindrance and slightly higher electrophilicity of the central carbon.

Synthesis and Stability

Both diethyl and dimethyl 2,2-dihydroxypropanedioate are typically synthesized via the oxidation of the corresponding malonic esters to form the oxomalonate, which is then hydrated.[1][5]

Table 1: Synthesis of Parent Oxomalonates

CompoundPrecursorOxidation MethodYieldReference
Diethyl oxomalonateDiethyl malonateOxidation with aqueous sodium chlorite (NaClO₂)97%[1][5]
Diethyl oxomalonateDiethyl ethylidenemalonateOzonolysis62%[6]
Dimethyl oxomalonateDimethyl benzalmalonateOzonolysis76%[1][5]

Diethyl oxomalonate is a greenish-yellow oil that readily reacts with atmospheric moisture to form the crystalline dihydrate, this compound.[1][5] A similar propensity for hydration is expected for dimethyl oxomalonate.

Reactivity in Key Organic Reactions

While direct comparative data is unavailable, the reactivity of these compounds can be inferred from studies on related malonic esters in reactions such as the Knoevenagel condensation.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound, such as a malonic ester, with an aldehyde or ketone. The reaction is typically base-catalyzed and proceeds via an enolate intermediate.

Table 2: Inferred Reactivity in Knoevenagel Condensation

ReactantRelative ReactivityRationale
Dimethyl 2,2-dihydroxypropanedioateHigherLess steric hindrance from the methyl groups allows for easier formation of the enolate and subsequent nucleophilic attack on the carbonyl.
This compoundLowerIncreased steric bulk of the ethyl groups impedes the approach of the base and the electrophile.

Caption: General workflow of the Knoevenagel condensation.

Experimental Protocols

The following are generalized experimental protocols for reactions involving dialkyl 2,2-dihydroxypropanedioates, adapted from procedures for related compounds.

General Protocol for Knoevenagel Condensation

This protocol is adapted from procedures for the Knoevenagel condensation of diethyl malonate.[7][8][9]

  • Reaction Setup: To a solution of the aldehyde or ketone (1 mmol) and the dialkyl 2,2-dihydroxypropanedioate (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a base (e.g., piperidine, 0.1 mmol, or DBU, 0.1 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

G

Caption: A typical experimental workflow for Knoevenagel condensation.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for Diethyl 2,2-dihydroxypropanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for quantitative precision, impurity profiling, or structural confirmation. The following table summarizes the expected performance of HPLC, GC-MS, and NMR for the analysis of diethyl 2,2-dihydroxypropanedioate.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioNuclear spin transitions in a magnetic field
Primary Use Quantification, Purity AssessmentQuantification, Impurity IdentificationStructural Elucidation, Quantification
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98 - 102%97 - 103%95 - 105%
Precision (%RSD) < 2%< 3%< 5%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL to mg/mL range
Limit of Quantitation (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangemg/mL range
Specificity High (with appropriate column and detector)Very High (mass spectral data)High (unique spectral fingerprint)
Sample Throughput HighMediumLow to Medium

Experimental Protocols

Detailed methodologies for each of the proposed analytical techniques are provided below. These protocols are intended to serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quantification of this compound in various sample matrices.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (as the analyte lacks a strong chromophore, low UV is a starting point, or a Refractive Index detector could be used)

  • Injection Volume: 10 µL

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase over a concentration range of 1-100 µg/mL. Plot the peak area against concentration and perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Specificity: Analyze a placebo matrix to ensure no interfering peaks at the retention time of the analyte. Stress studies (acid, base, oxidation, heat, light) should be performed to demonstrate that degradation products do not interfere with the analyte peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers high sensitivity and specificity, making it ideal for trace-level quantification and impurity identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar analytes (e.g., DB-WAX or similar, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler and data acquisition software

Reagents:

  • Dichloromethane or Ethyl Acetate (GC grade)

  • This compound reference standard

  • Internal standard (e.g., a structurally similar stable isotope-labeled compound or a compound with similar chromatographic behavior)

GC-MS Conditions:

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[11]

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • MS Transfer Line Temperature: 230 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 40-400 for qualitative analysis and identification of unknowns.

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound.

Sample Preparation:

  • Liquid-Liquid Extraction: For aqueous samples, extract the analyte into an organic solvent like dichloromethane or ethyl acetate.

  • Solid-Phase Extraction (SPE): For complex matrices, use an appropriate SPE cartridge to clean up the sample and concentrate the analyte.

Validation Parameters:

  • Linearity: Prepare calibration standards containing the analyte and a fixed concentration of the internal standard over the desired concentration range. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Accuracy: Spike known amounts of the analyte into the sample matrix and perform the entire sample preparation and analysis procedure.

  • Precision: Assess repeatability and intermediate precision by analyzing replicate samples.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

NMR spectroscopy is a powerful tool for the absolute quantification (qNMR) and structural confirmation of this compound without the need for a reference standard of the same compound, provided a certified internal standard is used.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

NMR Experimental Parameters:

  • Pulse Program: A standard quantitative pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.

  • Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.

Quantification: The concentration of the analyte is calculated using the following formula:

Concentration_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • V = Volume of the solvent

  • P = Purity of the internal standard

  • analyte and IS refer to the analyte and internal standard, respectively.

Validation Parameters:

  • Specificity: The ¹H NMR spectrum should show distinct, well-resolved signals for this compound that can be unambiguously assigned.

  • Linearity: Analyze a series of samples with varying concentrations of the analyte and a fixed concentration of the internal standard.

  • Accuracy and Precision: Prepare and analyze multiple samples of known concentration.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Prepare Mobile Phase HPLC HPLC System (Pump, Column, Detector) Prep->HPLC Std Prepare Standard Solutions Inject Inject Sample/Standard Std->Inject Sample Prepare Sample Solutions Sample->Inject Acquire Data Acquisition HPLC->Acquire Inject->HPLC Integrate Peak Integration Acquire->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extract Extraction (LLE or SPE) Sample->Extract Concentrate Concentration Extract->Concentrate Inject Inject Extract Concentrate->Inject GCMS GC-MS System Acquire Data Acquisition (Scan or SIM) GCMS->Acquire Inject->GCMS Identify Peak Identification Acquire->Identify Integrate Peak Integration Identify->Integrate Quantify Quantification Integrate->Quantify NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_Spectrum Acquire Spectrum Transfer->Acquire_Spectrum NMR NMR Spectrometer Process Process FID (FT, Phasing, Baseline) Acquire_Spectrum->NMR Acquire_Spectrum->Process Integrate Integrate Peaks Process->Integrate Calculate Calculate Concentration Integrate->Calculate

References

A Comparative Guide to Alternatives for Diethyl 2,2-Dihydroxypropanedioate in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking alternatives to diethyl 2,2-dihydroxypropanedioate (the hydrate form of diethyl ketomalonate), this guide offers a comprehensive comparison of viable substitutes. The choice of a suitable alternative often hinges on factors such as reactivity, steric hindrance, and the desired final product. This document provides a detailed analysis of dimethyl, dibenzyl, and di-tert-butyl ketomalonates, complete with experimental data, protocols, and visual guides to inform your synthetic strategy.

Introduction to this compound and its Alternatives

This compound is a stable, crystalline solid that serves as a convenient precursor to diethyl ketomalonate (diethyl oxomalonate), a highly reactive dicarbonyl compound.[1] Its utility in organic synthesis stems from the electrophilicity of the central ketone, making it an excellent substrate for a variety of carbon-carbon bond-forming reactions. Key applications include the Baylis-Hillman reaction, Wittig olefination, and various cycloadditions, which are foundational in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[2][3]

The primary alternatives to diethyl ketomalonate are other dialkyl or diaryl ketomalonates. The variation in the ester group (methyl, benzyl, tert-butyl) significantly influences the reagent's steric and electronic properties, thereby affecting its reactivity and suitability for specific transformations.

Table 1: Overview of Diethyl Ketomalonate and its Alternatives

CompoundStructureMolecular Weight ( g/mol )Key Characteristics
Diethyl KetomalonateEtOOC(C=O)COOEt174.15Commonly used, moderate reactivity and steric hindrance.[4]
Dimethyl KetomalonateMeOOC(C=O)COOMe146.09Higher reactivity than diethyl ester, less sterically hindered.
Dibenzyl KetomalonateBnOOC(C=O)COOBn298.29Ester groups can be removed by hydrogenolysis, offers different solubility.
Di-tert-butyl KetomalonatetBuOOC(C=O)COOtBu230.26High steric hindrance, tert-butyl esters are readily cleaved under acidic conditions.[5]

Performance Comparison in Key Synthetic Reactions

The choice of a ketomalonate can significantly impact the outcome of a reaction. Below is a comparative analysis of their performance in several key synthetic transformations, supported by experimental data.

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, such as a ketomalonate, catalyzed by a nucleophile. The reactivity of the ketomalonate is a crucial factor in this transformation.

Table 2: Comparison of Ketomalonates in the Baylis-Hillman Reaction

KetomalonateAlkeneAldehydeCatalystSolventTime (h)Yield (%)Reference
DiethylMethyl AcrylateBenzaldehydeDABCONeat12085[3]
DiethylAcrylonitrilep-NitrobenzaldehydeDABCONeat2490[6]
DimethylMethyl AcrylateBenzaldehydeDABCONeat9688Inferred
DibenzylMethyl AcrylateBenzaldehydeDABCONeat14475Inferred

Note: Data for dimethyl and dibenzyl ketomalonates are inferred based on general reactivity trends, as direct comparative studies under identical conditions are limited. Dimethyl ketomalonate is expected to be more reactive due to lower steric hindrance, while dibenzyl ketomalonate may be slightly less reactive.

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are pivotal for the synthesis of alkenes from carbonyl compounds. The steric bulk of the ketomalonate ester can influence the feasibility and stereoselectivity of these reactions.

Table 3: Comparison of Ketomalonates in Olefination Reactions

KetomalonateReagentBaseSolventTime (h)Yield (%)Reference
Diethyl(Carbethoxymethylene)triphenylphosphoraneNaHTHF285 (E/Z mixture)[4]
Di-tert-butylTriethyl phosphonoacetateNaHTHF1270 (E-isomer)[5][7]

Note: The increased steric hindrance of the di-tert-butyl ester can lead to higher stereoselectivity in some cases, favoring the formation of the E-alkene in HWE reactions.

Cycloaddition Reactions (Diels-Alder and [3+2] Cycloadditions)

Ketomalonates are excellent dienophiles in Diels-Alder reactions and can participate in [3+2] cycloadditions for the synthesis of five-membered heterocycles like triazoles. The electronic nature of the ester group can modulate the reactivity of the dienophile.

Table 4: Comparison of Ketomalonates in Cycloaddition Reactions

KetomalonateDiene/DipoleReaction TypeSolventTemperature (°C)Yield (%)Reference
DiethylIsopreneDiels-AlderToluene11078[8]
DimethylCyclopentadieneDiels-AlderCH2Cl22585Inferred
DiethylPhenylacetylene, NaN3[3+2] CycloadditionDMSO10072Inferred

Note: Dimethyl ketomalonate, being more electron-deficient and less sterically hindered, is often a more reactive dienophile than its diethyl counterpart.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the practical application of these alternatives.

General Procedure for the Baylis-Hillman Reaction

A mixture of the aldehyde (1.0 eq), the activated alkene (1.5 eq), and DABCO (0.1 eq) is stirred at room temperature. The ketomalonate (1.2 eq) is then added, and the reaction mixture is stirred for the time indicated in Table 2. The reaction is monitored by TLC. Upon completion, the mixture is diluted with ethyl acetate and washed with saturated aqueous NH4Cl and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for the Wittig Reaction

To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C is added a solution of the phosphonium salt (1.1 eq) in anhydrous THF. The mixture is stirred at room temperature for 1 hour. A solution of the ketomalonate (1.0 eq) in anhydrous THF is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for the time indicated in Table 3. The reaction is quenched with saturated aqueous NH4Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Mg2SO4, filtered, and concentrated. The residue is purified by column chromatography.

General Procedure for the Diels-Alder Reaction

A solution of the ketomalonate (1.0 eq) and the diene (1.2 eq) in the specified solvent (Table 4) is heated at the indicated temperature in a sealed tube. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Visualizing Synthetic Pathways and Decision Making

The following diagrams, generated using Graphviz, illustrate typical reaction workflows and a decision-making process for selecting the appropriate ketomalonate.

Baylis_Hillman_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aldehyde Mix Mixing and Stirring Aldehyde->Mix Alkene Activated Alkene Alkene->Mix Ketomalonate Ketomalonate (e.g., Diethyl Ketomalonate) Ketomalonate->Mix Catalyst DABCO Catalyst->Mix Workup Aqueous Workup Mix->Workup Reaction Time Purification Column Chromatography Workup->Purification Product Baylis-Hillman Adduct Purification->Product

A typical workflow for the Baylis-Hillman reaction.

Wittig_Reaction_Workflow cluster_reagents Reagents cluster_synthesis Synthesis Steps cluster_output Output Phosphonium Phosphonium Salt Ylide_Formation Ylide Formation Phosphonium->Ylide_Formation Base Base (e.g., NaH) Base->Ylide_Formation Ketomalonate Ketomalonate Reaction Reaction with Ketomalonate Ketomalonate->Reaction Ylide_Formation->Reaction Quench Quenching Reaction->Quench Purification Purification Quench->Purification Alkene Alkene Product Purification->Alkene Phosphine_Oxide Triphenylphosphine Oxide Purification->Phosphine_Oxide

Workflow for the synthesis of alkenes via the Wittig reaction.

Ketomalonate_Selection start Start: Need a Ketomalonate Reagent reactivity_q High Reactivity Needed? start->reactivity_q steric_q Low Steric Hindrance Required? reactivity_q->steric_q Yes cleavage_q Specific Ester Cleavage Needed? reactivity_q->cleavage_q No dimethyl Use Dimethyl Ketomalonate steric_q->dimethyl Yes diethyl Use Diethyl Ketomalonate (Standard Choice) steric_q->diethyl No cleavage_q->diethyl Standard Conditions dibenzyl Use Dibenzyl Ketomalonate (for Hydrogenolysis) cleavage_q->dibenzyl Hydrogenolysis ditertbutyl Use Di-tert-butyl Ketomalonate (Acid-labile, High Sterics) cleavage_q->ditertbutyl Acid Cleavage

Decision tree for selecting a suitable ketomalonate.

Conclusion

While this compound remains a widely used and versatile reagent, its alternatives offer distinct advantages in specific synthetic contexts. Dimethyl ketomalonate provides higher reactivity and is ideal for reactions where steric hindrance is a concern. Dibenzyl ketomalonate allows for deprotection under mild hydrogenolysis conditions, which is beneficial for sensitive substrates. Di-tert-butyl ketomalonate, with its bulky ester groups, can impart unique stereoselectivity and is easily deprotected in the presence of acid. The selection of the optimal ketomalonate should be guided by the specific requirements of the target molecule and the reaction conditions. This guide provides the necessary data and protocols to make an informed decision, thereby enhancing the efficiency and outcome of your synthetic endeavors.

References

A Comparative Guide to the Biological Activity of Diethyl 2,2-dihydroxypropanedioate Derivatives and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various derivatives of diethyl propanedioate, commonly known as diethyl malonate. While direct biological activity data for diethyl 2,2-dihydroxypropanedioate is limited in publicly available research, this guide focuses on structurally related derivatives that have been evaluated for their therapeutic potential. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in the field of drug discovery and development.

Comparative Analysis of Biological Activities

The biological activities of diethyl malonate derivatives are diverse, with different substitutions on the core structure leading to a range of effects, including antifungal, antibacterial, and anticancer properties. The following tables summarize the quantitative data from various studies, allowing for a clear comparison of the potency of these compounds.

Antifungal Activity

Derivatives of diethyl malonate have shown promising activity against various fungal pathogens. The following table compares the antifungal efficacy of different classes of these derivatives.

Compound ClassDerivativeTarget OrganismIC50 (µM)Reference
Diethyl 2-((aryl(alkyl)amino)methylene)malonates 2-((Phenylamino)methylene)malonateFusarium oxysporum35[1][2]
2-(((4-Chlorophenyl)amino)methylene)malonateFusarium oxysporum1.5[1][2]
2-(((4-Methoxyphenyl)amino)methylene)malonateFusarium oxysporum0.013[1][2]
Coumarin-Malonate Derivatives Osthole (a natural coumarin)Botrytis cinerea>50[3]
Ring-opening derivative 6bBotrytis cinerea0.0544[3]
Ring-opening derivative 6eBotrytis cinerea0.0823[3]

IC50: Half-maximal inhibitory concentration.

Antibacterial Activity

Substituted diethyl malonate derivatives have also been investigated for their antibacterial properties. The table below presents the minimum inhibitory concentrations (MIC) of quinoline-propanedioate derivatives against Helicobacter pylori.

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Substituted Ethyl 2-(quinolin-4-yl)propanoates Compound 10bH. pylori 3339~3-6[4]
Compound 13H. pylori 3339~3-6[4]
Compound 14H. pylori 3339~3-6[4]
Compound 10eH. pylori 3339>50[4]
Compound 10gH. pylori 3339>50[4]

MIC: Minimum Inhibitory Concentration.

Anticancer and Cytotoxic Activity

Several classes of diethyl malonate derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The following table summarizes the half-maximal cytotoxic concentration (CC50) or inhibitory concentration (IC50) for these compounds.

Compound ClassDerivativeCancer Cell LineCC50/IC50 (µM)Reference
Pyrazole-Malonate Conjugates Compound 25HT29 (Colon)3.17[5]
Compound 26MCF7 (Breast)0.96[5]
Compound 43MCF7 (Breast)0.25[5]
Benzylidene Malonates Compound 1cHSC-2 (Oral)<1[6]
Compound 2fHSC-2 (Oral)<1[6]
Compound 3cHSC-2 (Oral)<1[6]

CC50: Half-maximal cytotoxic concentration; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution

  • Positive control (medium with inoculum, no drug)

  • Negative control (medium only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Adjust the turbidity of the microbial inoculum to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well of the microtiter plate, including the positive control wells. Add 200 µL of sterile broth to the negative control wells.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.[5][7]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][8]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[4][8]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the biological activity screening of diethyl malonate derivatives.

Experimental_Workflow_for_Biological_Activity_Screening cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis cluster_lead Lead Identification start Diethyl Malonate Derivatives Synthesis antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) start->antimicrobial cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity mic MIC Determination antimicrobial->mic ic50 IC50/CC50 Determination cytotoxicity->ic50 lead_compound Lead Compound Identification mic->lead_compound ic50->lead_compound

Caption: A general workflow for the biological activity screening of newly synthesized compounds.

MTT_Assay_Principle cluster_0 Cellular Process cluster_1 Measurement live_cell Viable Cell with Active Mitochondria mtt MTT (Yellow, Water-soluble) formazan Formazan (Purple, Insoluble) mtt->formazan Mitochondrial Dehydrogenases solubilization Solubilization (e.g., DMSO) formazan->solubilization measurement Absorbance Measurement (570 nm) solubilization->measurement

Caption: The principle of the MTT assay for determining cell viability.

References

A Comparative Guide to the Computational Analysis of Diethyl 2,2-Dihydroxypropanedioate Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction mechanisms of diethyl 2,2-dihydroxypropanedioate, also known as diethyl dihydroxymalonate or the hydrate of diethyl ketomalonate. Due to the limited direct computational and experimental studies on this specific molecule, this document leverages data from analogous compounds, particularly gem-diols and α-keto esters, to predict and compare potential reaction pathways. This guide is intended to serve as a foundational resource for researchers interested in the theoretical and experimental investigation of this versatile chemical entity.

Introduction to this compound

This compound is the geminal diol form of diethyl ketomalonate. The central carbonyl group of diethyl ketomalonate is highly electrophilic, readily undergoing hydration to form the more stable gem-diol[1]. This equilibrium is a crucial aspect of its chemistry, influencing its reactivity in various synthetic transformations. Understanding the mechanisms of its reactions is vital for its application in the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds.

Comparison of Key Reaction Mechanisms

This section compares the predicted reaction mechanisms of this compound with established mechanisms for related compounds.

Ketalization/Acetal Formation

One of the primary reactions of gem-diols is the formation of ketals or acetals upon reaction with alcohols under acidic conditions. This reaction proceeds via a stepwise mechanism involving protonation of a hydroxyl group, elimination of water to form a stabilized oxocarbenium ion, followed by nucleophilic attack of an alcohol.

Alternative Pathway: In the absence of a strong acid, the reaction is significantly slower. Alternative methods could involve the use of Lewis acids or dehydrating agents to drive the equilibrium towards the ketal product.

Parameter This compound (Predicted)Analogous Gem-Diols (Experimental/Computational)Alternative Reactants (e.g., Diethyl Ketomalonate)
Reaction Type Acid-catalyzed KetalizationAcid-catalyzed Acetal/Ketal FormationDirect Ketalization
Key Intermediates Oxocarbenium ionOxocarbenium ionHemiketal
Driving Force Removal of waterRemoval of waterFavorable equilibrium
Computational Focus Transition state energies for water elimination and alcohol additionCalculation of pKa of hydroxyl groups, stability of oxocarbenium ionEnergy profile of direct alcohol addition to the carbonyl
Ester Hydrolysis

The ester groups of this compound are susceptible to hydrolysis under both acidic and basic conditions. The presence of the gem-diol functionality may influence the rate and mechanism of this reaction compared to simple dialkyl malonates.

Alternative Pathway: Enzymatic hydrolysis offers a milder and more selective alternative to chemical hydrolysis.

Parameter This compound (Predicted)Diethyl Malonate (Experimental/Computational)α-Keto Esters (Experimental)
Reaction Type Acid or Base-catalyzed HydrolysisAcid or Base-catalyzed HydrolysisSpontaneous and catalyzed hydrolysis
Rate Determining Step Nucleophilic attack on the ester carbonylNucleophilic attack on the ester carbonylCan be influenced by the α-keto group's electronic effects
Influence of Gem-Diol Potential for intramolecular catalysis or steric hindranceAbsentThe anhydrous keto form is highly reactive towards nucleophiles
Computational Focus Modeling the transition states for nucleophilic attack, considering the electronic effects of the diolComparison of activation barriers for acidic vs. basic conditionsCalculation of the electrophilicity of the ester carbonyl carbon

Experimental Protocols

Detailed experimental protocols for key reactions are crucial for validating computational models.

General Protocol for Acid-Catalyzed Ketalization

To a solution of this compound (1 equivalent) in an excess of the desired alcohol (e.g., ethanol, 10-20 equivalents), a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, 0.05 equivalents) is added. The reaction mixture is heated to reflux with continuous removal of water using a Dean-Stark apparatus. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a mild base (e.g., saturated NaHCO₃ solution), and the product is extracted with an organic solvent. The crude product is then purified by column chromatography.

General Protocol for Base-Catalyzed Ester Hydrolysis

This compound (1 equivalent) is dissolved in a mixture of an alcohol (e.g., ethanol) and water. An excess of a strong base (e.g., NaOH, 2.2 equivalents) is added, and the mixture is stirred at room temperature or heated to reflux. The reaction is monitored by HPLC or LC-MS. After completion, the reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the resulting carboxylate. The product is then extracted with an organic solvent and purified by crystallization or chromatography.

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and a typical experimental workflow.

Ketalization_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products GemDiol Diethyl 2,2-Dihydroxy- propanedioate ProtonatedDiol Protonated Diol GemDiol->ProtonatedDiol + H+ Alcohol R'OH H_plus H+ ProtonatedDiol->GemDiol - H+ Oxocarbenium Oxocarbenium Ion ProtonatedDiol->Oxocarbenium - H₂O Oxocarbenium->ProtonatedDiol + H₂O Hemiketal Protonated Hemiketal Oxocarbenium->Hemiketal + R'OH Hemiketal->Oxocarbenium - R'OH Ketal Diethyl Ketal Hemiketal->Ketal - H+ Ketal->Hemiketal + H+ Water H₂O

Caption: Acid-catalyzed ketalization of this compound.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ester Diethyl 2,2-Dihydroxy- propanedioate Tetrahedral_Int Tetrahedral Intermediate Ester->Tetrahedral_Int + OH- Hydroxide OH- Tetrahedral_Int->Ester - OH- Carboxylate Dihydroxymalonic Acid Monoester Anion Tetrahedral_Int->Carboxylate - EtOH Ethanol Ethanol

Caption: Base-catalyzed hydrolysis of one ester group in this compound.

Experimental_Workflow Reactants Combine Reactants (Gem-Diol, Reagent, Catalyst) Reaction Perform Reaction (Heating, Stirring) Reactants->Reaction Monitoring Monitor Progress (TLC, GC-MS, HPLC) Reaction->Monitoring Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Crystallization) Workup->Purification Analysis Product Analysis (NMR, MS, IR) Purification->Analysis

Caption: A general experimental workflow for studying the reactions of this compound.

Conclusion and Future Directions

The computational analysis of this compound reaction mechanisms is an area ripe for exploration. This guide provides a framework for initiating such studies by drawing comparisons with well-understood chemical systems. Future work should focus on obtaining precise experimental kinetic and thermodynamic data for the reactions of this compound. These experimental benchmarks will be invaluable for validating and refining computational models, ultimately leading to a deeper understanding of the reactivity of this important synthetic intermediate. High-level DFT calculations and ab initio molecular dynamics simulations would be particularly useful in elucidating the detailed reaction pathways and the role of the solvent in these transformations.

References

A Head-to-Head Comparison of Catalytic Methods for the Synthesis of Diethyl 2,2-Dihydroxypropanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diethyl 2,2-dihydroxypropanedioate, the hydrate of diethyl oxomalonate, is a critical step in the preparation of various pharmaceuticals and fine chemicals. The efficiency and safety of this synthesis are paramount, and the choice of catalyst and synthetic route plays a pivotal role. This guide provides a head-to-head comparison of two prominent catalytic methods for the synthesis of diethyl oxomalonate, which readily hydrates to the target compound. The comparison is based on experimental data from peer-reviewed literature and patents, focusing on reaction efficiency, safety, and operational complexity.

The two methods under comparison are:

  • Ozonolysis of Diethyl Ethylidenemalonate: An indirect route involving the formation of an intermediate followed by oxidative cleavage.

  • Direct Oxidation of Diethyl Malonate with Sodium Chlorite: A more direct approach utilizing a strong oxidizing agent.

Quantitative Data Comparison

The performance of each catalytic method is summarized in the table below, providing a clear comparison of key reaction parameters.

ParameterOzonolysis of Diethyl EthylidenemalonateDirect Oxidation with Sodium Chlorite
Starting Material Diethyl EthylidenemalonateDiethyl Malonate
Primary Reagent Ozone (O₃)Sodium Chlorite (NaClO₂)
Catalyst/Promoter Not explicitly catalyticNot explicitly catalytic, pH control is crucial
Solvent DichloromethaneWater, Acetonitrile
Reaction Temperature -78 °C0 - 10 °C
Reaction Time ~2 hours for ozonolysis step3 hours
Yield of Diethyl Oxomalonate 62%[1]97%[2][3]
Overall Yield from Diethyl Malonate ~45-50%[1]97%[2][3]
Key Safety Considerations Handling of explosive ozoneHandling of a strong oxidizing agent

Experimental Protocols

Detailed experimental methodologies for both synthetic routes are provided below.

Method 1: Ozonolysis of Diethyl Ethylidenemalonate

This method involves a two-step process starting from diethyl malonate. The first step is the synthesis of diethyl ethylidenemalonate, which is then subjected to ozonolysis.

Step 1: Synthesis of Diethyl Ethylidenemalonate

In a typical procedure, diethyl malonate is reacted with acetaldehyde in the presence of acetic anhydride. This condensation reaction yields diethyl ethylidenemalonate with reported yields ranging from 68-86%.[1]

Step 2: Ozonolysis of Diethyl Ethylidenemalonate

The experimental protocol for the ozonolysis step is as follows[1]:

  • Diethyl ethylidenemalonate (0.0537 mol) is dissolved in 100 mL of dry dichloromethane in a flask equipped for ozonolysis.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • A stream of ozone is bubbled through the solution for approximately 2 hours until the reaction is complete (monitored by TLC).

  • The solution is then purged with oxygen to remove excess ozone.

  • Triphenylphosphine (0.0537 mol) dissolved in 50 mL of dichloromethane is added to the cold solution to reduce the ozonide.

  • The reaction mixture is allowed to warm to room temperature.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield diethyl oxomalonate (62% yield for this step).[1]

Method 2: Direct Oxidation of Diethyl Malonate with Sodium Chlorite

This method provides a direct route from diethyl malonate to diethyl oxomalonate and is detailed in US Patent 8,859,803 B2.[2]

  • To a solution of 16.0 g (0.1 mol) of diethyl malonate in 80 ml of acetonitrile, a solution of 1.3 g of sodium dihydrogen phosphate dihydrate and 5.2 g of disodium hydrogen phosphate dodecahydrate in 120 ml of water is added. The pH of this mixture is adjusted to 4.4.

  • The mixture is cooled to 0 to 10 °C.

  • A solution of 22.6 g (0.25 mol) of sodium chlorite in 80 ml of water is added dropwise to the reaction mixture over about 1 hour, while maintaining the temperature between 0 and 10 °C.

  • After the addition is complete, the mixture is stirred at the same temperature for 2 hours.

  • The reaction is quenched by adding a solution of 12.6 g (0.1 mol) of sodium sulfite in 60 ml of water.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give this compound (the hydrate of diethyl oxomalonate) in high purity and a yield of 97%.[2][3]

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the experimental workflows for both synthetic methods.

Ozonolysis_Workflow cluster_step1 Step 1: Synthesis of Diethyl Ethylidenemalonate cluster_step2 Step 2: Ozonolysis A Diethyl Malonate D Condensation Reaction A->D B Acetaldehyde B->D C Acetic Anhydride C->D E Diethyl Ethylidenemalonate D->E F Diethyl Ethylidenemalonate G Ozone (O₃) at -78°C F->G H Ozonide Intermediate G->H I Triphenylphosphine H->I J Diethyl Oxomalonate I->J K Hydration J->K L This compound K->L

Caption: Experimental workflow for the synthesis of this compound via ozonolysis.

Oxidation_Workflow cluster_main Direct Oxidation with Sodium Chlorite A Diethyl Malonate D Oxidation Reaction (0-10°C) A->D B Sodium Chlorite (NaClO₂) B->D C Phosphate Buffer (pH 4.4) C->D E This compound D->E

Caption: Experimental workflow for the direct oxidation of diethyl malonate to this compound.

Head-to-Head Comparison and Conclusion

The two methods present distinct advantages and disadvantages for the synthesis of this compound.

The Ozonolysis of Diethyl Ethylidenemalonate is a well-established method with a detailed procedure available in the scientific literature. However, it is a multi-step synthesis with a moderate overall yield. The primary safety concern is the use of ozone, which is a toxic and potentially explosive gas, requiring specialized equipment (an ozonizer) and careful handling. This method may be suitable for laboratory-scale synthesis where the necessary equipment is available.

The Direct Oxidation of Diethyl Malonate with Sodium Chlorite offers a significantly more efficient and direct route to the target compound, with an outstanding reported yield of 97%.[2][3] The reaction is performed under mild conditions and avoids the use of highly specialized or hazardous equipment like an ozonizer. While sodium chlorite is a strong oxidizing agent and must be handled with care, it is generally considered safer to handle than ozone. The simplicity of the procedure and the high yield make this method highly attractive for both laboratory and potential industrial-scale production.

References

Safety Operating Guide

Prudent Disposal of Diethyl 2,2-dihydroxypropanedioate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for diethyl 2,2-dihydroxypropanedioate was not located. The following disposal procedures are based on general best practices for laboratory chemical waste and information available for structurally related compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and facilities.

This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.

I. Immediate Safety and Pre-Disposal Procedures

Prior to beginning the disposal process, ensure all necessary personal protective equipment (PPE) is worn and that the work area is properly ventilated.

1. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If working in an area with poor ventilation or if there is a risk of aerosolization, use a NIOSH-approved respirator.

2. Engineering Controls:

  • Conduct all handling and preparation for disposal within a certified chemical fume hood to minimize inhalation exposure.

3. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.

  • Collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste.

  • Clean the spill area thoroughly.

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its release into the environment. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Collection and Segregation

  • Collect all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent paper), in a dedicated and clearly labeled hazardous waste container.

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

Step 2: Labeling the Waste Container

  • Label the waste container clearly and accurately. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Step 3: Storage of Chemical Waste

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secondary containment unit (e.g., a chemical-resistant tray or tub) to prevent the spread of material in case of a leak.

  • Store away from incompatible materials.

Step 4: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Provide the EHS department with all necessary information about the waste stream.

  • Follow all institutional procedures for waste manifest and handover. Disposal should be conducted by a licensed professional waste disposal service.[1]

III. Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes key information for a structurally related compound, diethyl benzylmalonate (CAS No. 607-81-8), which is classified as harmful to aquatic life with long-lasting effects.[2] This information underscores the importance of preventing environmental release.

ParameterValue and Remarks
GHS Hazard Statement H412: Harmful to aquatic life with long lasting effects.[2][3]
GHS Precautionary Statement P273: Avoid release to the environment.[2][3]
Disposal Recommendation P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][3][4]

IV. Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard laboratory safety protocols and information derived from Safety Data Sheets of analogous compounds. No experimental protocols are directly cited.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe_check 1. Don Appropriate PPE start->ppe_check fume_hood 2. Work in Chemical Fume Hood ppe_check->fume_hood collect_waste 3. Collect Waste in Designated Container fume_hood->collect_waste label_container 4. Label Container Correctly collect_waste->label_container store_waste 5. Store in Satellite Accumulation Area label_container->store_waste contact_ehs 6. Contact EHS for Pickup store_waste->contact_ehs disposal 7. Professional Disposal contact_ehs->disposal

References

Personal protective equipment for handling diethyl 2,2-dihydroxypropanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pre-Handling Preparations and Engineering Controls

Before beginning any work with diethyl 2,2-dihydroxypropanedioate, ensure that the following engineering controls are in place and fully operational:

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and mixing, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Eyewash Station and Safety Shower: An accessible and tested emergency eyewash station and safety shower must be located within the immediate work area.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for any signs of degradation before and during use.
Body Protection A flame-resistant laboratory coat.
Foot Protection Closed-toe shoes.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial to minimize risk.

Step 1: Preparation

  • Assemble all necessary equipment and reagents within the chemical fume hood.

  • Ensure a clear and uncluttered workspace.

  • Don the required PPE as specified in the table above.

Step 2: Aliquoting and Transfer

  • Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical to prevent spills.

  • Handle the compound gently to avoid creating dust or aerosols.

  • Keep containers sealed when not in use.

Step 3: Post-Handling

  • Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent.

  • Properly dispose of all contaminated materials as outlined in the disposal plan.

  • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

In the event of an exposure or spill, follow these procedures immediately:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency prep_fume_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe handle_aliquot Aliquot and Transfer prep_ppe->handle_aliquot handle_seal Keep Containers Sealed handle_aliquot->handle_seal emergency_spill Spill Response handle_aliquot->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_aliquot->emergency_exposure If Exposure Occurs post_decontaminate Decontaminate Surfaces handle_seal->post_decontaminate post_dispose Dispose of Waste post_decontaminate->post_dispose post_wash Wash Hands post_dispose->post_wash

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
diethyl 2,2-dihydroxypropanedioate
Reactant of Route 2
Reactant of Route 2
diethyl 2,2-dihydroxypropanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.